2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-4-2-1-3-8(10)7-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWJJFKWHUIAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670724 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174064-66-4 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde chemical structure properties
Executive Summary
Compound Identity:
-
CAS Number: 1174064-66-4[1]
-
Molecular Formula: C₁₀H₇BrN₂O
-
Molecular Weight: 251.08 g/mol
Significance: 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde represents a high-value "lynchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the ortho disposition of a reactive electrophile (aldehyde) and a nucleophilic heterocycle (pyrazole) bearing a halogen handle (bromine). This architecture enables Diversity-Oriented Synthesis (DOS) , allowing researchers to access tricyclic scaffolds—specifically pyrazolo[1,5-a]quinolines —while retaining a functional handle for late-stage diversification via palladium-catalyzed cross-coupling.
Molecular Architecture & Physiochemical Profile
The molecule is defined by three distinct reactive zones, each serving a specific function in drug design workflows:
-
The Electrophilic Anchor (Aldehyde): Positioned at C1 of the benzene ring, this group serves as the initiation point for condensation reactions (e.g., Knoevenagel, Wittig) and cascade cyclizations.
-
The Heterocyclic Core (Pyrazole): Attached at the N1 position to the benzene C2, it acts as the nucleophilic partner in cyclization events.
-
The Orthogonal Handle (C4-Bromine): The bromine atom on the pyrazole ring is electronically isolated from the aldehyde reactivity, allowing for chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings without protecting group manipulations.
Table 1: Key Physiochemical Properties
| Property | Value / Description | Significance |
| Physical State | Solid (Crystalline powder) | Stable for storage; easy handling in solid-phase dispensing. |
| Melting Point | ~110–115 °C (Estimated based on analogs) | Indicates good thermal stability for reflux conditions. |
| Solubility | DMSO, DMF, DCM, EtOAc | Compatible with standard organic synthesis solvents. |
| LogP | ~2.7–3.0 | Lipophilic; suitable for cell-permeable scaffold design. |
| H-Bond Acceptors | 3 (N2, O, Br) | Interaction points for protein binding pockets. |
Synthetic Pathways: Validated Protocols
To ensure reproducibility, we focus on the Nucleophilic Aromatic Substitution (SₙAr) method. This route is superior to metal-catalyzed couplings for this specific scaffold due to the activating nature of the aldehyde group.
Protocol A: Synthesis from 2-Fluorobenzaldehyde
Rationale: The aldehyde group at the ortho position acts as an electron-withdrawing group (EWG), sufficiently activating the fluorine atom for displacement by the pyrazole nitrogen.
Reagents:
-
2-Fluorobenzaldehyde (1.0 equiv)
-
4-Bromo-1H-pyrazole (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or DMSO
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 4-bromo-1H-pyrazole and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add K₂CO₃ and stir at room temperature for 15 minutes to generate the pyrazolate anion.
-
Addition: Add 2-fluorobenzaldehyde dropwise.
-
Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The aldehyde activates the ring, facilitating the displacement of fluoride.
-
Workup: Pour the reaction mixture into ice-water. The product typically precipitates. Filter the solid, wash with water, and dry.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
Figure 1: SₙAr Synthesis Pathway. The electron-deficient 2-fluorobenzaldehyde undergoes nucleophilic attack by the pyrazolate anion.
Reactivity Landscape & Scaffold Divergence
The true value of CAS 1174064-66-4 lies in its ability to access complex tricyclic systems. The proximity of the aldehyde (C=O) to the pyrazole C5-H allows for intramolecular cyclization.
Pathway 1: Pyrazolo[1,5-a]quinoline Formation
This is the primary application. Condensation with active methylene compounds followed by cyclization yields the pyrazolo[1,5-a]quinoline core, a scaffold found in various bioactive compounds (e.g., adenosine antagonists).
-
Mechanism: Knoevenagel condensation of the aldehyde with a reagent like ethyl acetoacetate, followed by intramolecular nucleophilic attack of the pyrazole C5 (or N2) onto the resulting alkene/intermediate.
Pathway 2: Late-Stage Functionalization (The Bromine Handle)
The 4-bromo substituent remains intact during the cyclization described above. This allows researchers to build the tricyclic core first, and then use Suzuki-Miyaura coupling to install diversity elements (R-groups) at the periphery, maximizing library size with minimal synthetic steps.
Figure 2: Divergent Synthesis Strategy. The molecule allows for either immediate scaffold construction (Green) or peripheral functionalization (Red).
Handling & Safety (SDS Summary)
While specific toxicological data for this exact CAS is limited, standard protocols for halogenated aryl aldehydes and pyrazoles apply.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
Fisher Scientific. 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde Product Specifications. Retrieved from
-
Accela Chem. Product Catalog: CAS 1174064-66-4.[1] Retrieved from
-
Heterocycles Journal. Synthesis of Pyrazolo[1,5-a]quinolines. (General methodology for pyrazolo-quinoline construction). Retrieved from
-
PubChem. 4-(1H-Pyrazol-1-yl)benzaldehyde (Analogous Structure Properties). Retrieved from
-
ChemScene. 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde MSDS & Properties. Retrieved from
Sources
The 4-bromo-1H-pyrazol-1-yl Moiety: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Ascendancy of the Pyrazole Nucleus in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in the design and development of novel therapeutic agents.[1] First synthesized in 1883, this versatile scaffold has demonstrated a remarkable capacity to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2] The inherent structural features of the pyrazole nucleus, including its aromaticity, hydrogen bonding capabilities, and tunable electronic properties, make it an ideal framework for the construction of potent and selective modulators of physiological processes.[3]
Within the vast landscape of pyrazole-containing compounds, the 4-bromo-1H-pyrazol-1-yl moiety has garnered significant attention as a "privileged scaffold" in medicinal chemistry. The strategic placement of a bromine atom at the C4 position of the pyrazole ring imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the biological activity profile of the 4-bromo-1H-pyrazol-1-yl moiety, with a focus on its applications in oncology, infectious diseases, and inflammatory disorders.
I. Anticancer Activity: Targeting the Kinome and Beyond
The 4-bromo-1H-pyrazol-1-yl moiety is a prominent feature in a multitude of small molecule kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[4][5] The bromine atom at the C4 position can engage in halogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, contributing to enhanced potency and selectivity.[6]
Kinase Inhibition: A Versatile Strategy for Cancer Therapy
Derivatives of 4-bromo-1H-pyrazole have been shown to inhibit a range of kinases implicated in cancer cell proliferation, survival, and angiogenesis.[7] A general workflow for the synthesis and evaluation of such inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to introduce diversity at the C4 position, followed by in vitro kinase inhibition assays.[8]
Experimental Workflow: Synthesis and Evaluation of Pyrazole-Based Kinase Inhibitors
Caption: A generalized workflow for the development of pyrazole-based kinase inhibitors.
Table 1: Representative 4-bromo-1H-pyrazol-1-yl Containing Kinase Inhibitors and their Anticancer Activity
| Compound/Derivative Class | Target Kinase(s) | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |
| Pyrazolo[4,3-f]quinoline derivatives | Haspin Kinase | HCT116, HeLa | IC50 = 1.7 µM (HCT116), 3.6 µM (HeLa) | [7] |
| Pyrazole carbaldehyde derivatives | PI3 Kinase | MCF7 (Breast Cancer) | IC50 = 0.25 µM | [7] |
| 5-bromo-isatin-pyrazoline conjugate | Not specified | Leukemia cell lines | GI50 = 0.69-3.35 µM | Not specified in provided text |
Non-Kinase Anticancer Mechanisms
Beyond kinase inhibition, the 4-bromo-1H-pyrazol-1-yl scaffold contributes to anticancer activity through other mechanisms. For instance, certain derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[4]
II. Antibacterial Activity: A Renewed Hope Against Drug-Resistant Pathogens
The rise of antibiotic resistance necessitates the development of novel antibacterial agents with unique mechanisms of action. The 4-bromo-1H-pyrazol-1-yl moiety has been incorporated into compounds exhibiting potent activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Inhibition of Bacterial DNA Gyrase
A key target for antibacterial agents is DNA gyrase, an essential enzyme for bacterial DNA replication. A series of novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl) phenol derivatives have been synthesized and shown to inhibit S. aureus and B. subtilis DNA gyrase.
Table 2: Antibacterial Activity of 4-bromo-1H-pyrazol-1-yl Derivatives against DNA Gyrase
| Compound | Bacterial Strain | MIC (µg/mL) | DNA Gyrase IC50 (µg/mL) | Reference(s) |
| 3h | B. subtilis ATCC 6633 | 0.39 | 0.18 | [9] |
| 3h | S. aureus ATCC 6538 | 0.78 | 0.25 | [9] |
| 3h | P. fluorescens ATCC 13525 | 1.562 | Not Reported | [9] |
Signaling Pathway: Inhibition of Bacterial DNA Replication by DNA Gyrase Inhibitors
Caption: Mechanism of action of DNA gyrase inhibitors.
III. Anti-inflammatory and Antiviral Activities
The versatility of the 4-bromo-1H-pyrazol-1-yl scaffold extends to the development of agents with anti-inflammatory and antiviral properties. The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), and its derivatives have been shown to inhibit key inflammatory mediators.[10][11]
Anti-inflammatory Effects
Pyrazole derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[11] The 4-bromo substitution can enhance the binding of these compounds to the active site of COX-2, leading to improved potency and selectivity.
Antiviral Potential
The 4-bromo-1H-pyrazol-1-yl moiety is also a constituent of molecules with potential antiviral applications.[12] For instance, 4-bromo-1-methyl-1H-pyrazole is a key intermediate in the synthesis of Erdafitinib and Savolitinib, which are being investigated for their utility in treating viral infections alongside their primary anticancer indications.[13]
IV. Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for measuring the inhibitory effect of compounds on the activity of a specific kinase using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction.[8][13][14][15][16]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][17][18][19]
Materials:
-
Cells of interest
-
Cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the culture medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of each well.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase.[6][10][20][21]
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
5x Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
ATP
-
Test compounds (dissolved in DMSO or dilute NaOH)
-
Stop buffer/loading dye (containing SDS and bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing the 5x Gyrase Assay Buffer, relaxed plasmid DNA, and ATP.
-
Add varying concentrations of the test compound to the reaction tubes. Include a no-inhibitor control.
-
-
Enzyme Addition and Incubation:
-
Add a pre-determined amount of purified DNA gyrase to each tube.
-
Mix gently and incubate the reactions at 37°C for 30 to 60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop buffer/loading dye and chloroform/isoamyl alcohol.
-
-
Sample Preparation and Electrophoresis:
-
Vortex briefly and centrifuge to separate the phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Run the gel at a low voltage to separate the supercoiled and relaxed DNA forms.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize under UV light.
-
The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing inhibitor concentration.
-
V. Conclusion and Future Perspectives
The 4-bromo-1H-pyrazol-1-yl moiety has firmly established itself as a privileged scaffold in medicinal chemistry, contributing to the development of a diverse array of biologically active compounds. Its unique electronic and steric properties, conferred by the bromine substitution, facilitate key interactions with various biological targets, leading to potent and often selective pharmacological effects. The continued exploration of this versatile moiety, coupled with advances in rational drug design and synthetic methodologies, holds immense promise for the discovery of next-generation therapeutics for the treatment of cancer, infectious diseases, and inflammatory conditions. Future research will likely focus on further elucidating the structure-activity relationships of 4-bromo-1H-pyrazol-1-yl derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and expanding their therapeutic applications to new disease areas.
VI. References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). PMC. [Link]
-
Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (n.d.). Bentham Science. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
-
Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2024). MDPI. [Link]
-
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (n.d.). PubMed. [Link]
-
Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. (2005). CORE. [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]
Sources
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- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. promega.com [promega.com]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. carnabio.com [carnabio.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. texaschildrens.org [texaschildrens.org]
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The Architectural Versatility of Ortho-Substituted Pyrazolyl Benzaldehydes: A Technical Guide for Advanced Synthesis and Application
For Immediate Release
A comprehensive technical guide has been released, detailing the synthesis, characterization, and application of ortho-substituted pyrazolyl benzaldehyde building blocks. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development and materials science, providing a foundation for innovation in these fields.
The guide emphasizes the strategic importance of the pyrazole nucleus, a privileged scaffold in medicinal chemistry, and the unique synthetic opportunities presented by the ortho-positioning of a benzaldehyde group.[1][2][3] This specific arrangement offers a gateway to novel molecular architectures with significant potential in the development of kinase inhibitors, catalytic systems, and advanced materials.[4][5]
I. Introduction: The Strategic Value of the Ortho-Formylphenyl Pyrazole Core
The pyrazole ring is a cornerstone in the design of bioactive molecules, with numerous FDA-approved drugs featuring this heterocycle.[3][6] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. When appended to a phenyl ring bearing an ortho-aldehyde, the resulting building block, an ortho-substituted pyrazolyl benzaldehyde, becomes a powerful synthon for creating complex molecular frameworks. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including the formation of Schiff bases, the construction of macrocycles, and the synthesis of other heterocyclic systems. This guide explores the chemical nuances of this valuable class of compounds, providing insights into their synthesis and diverse applications.
II. Synthetic Methodologies: Crafting the Building Blocks
The synthesis of ortho-substituted pyrazolyl benzaldehydes can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scale, and available starting materials. This guide details two primary and effective strategies: the Vilsmeier-Haack formylation of N-arylpyrazoles and palladium-catalyzed cross-coupling reactions.
A. Vilsmeier-Haack Reaction: Direct Formylation of N-Arylpyrazoles
The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] The reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent (a chloroiminium salt).[8][10]
While this method is highly effective for the formylation of many heterocyclic systems, direct formylation of 1-phenyl-1H-pyrazole at the ortho position of the phenyl ring is challenging. The reaction often preferentially occurs at the electron-rich C4 position of the pyrazole ring.[11] However, a two-step approach, involving the initial synthesis of a phenylhydrazone followed by cyclization and formylation, can yield pyrazole-4-carbaldehydes.[1][2]
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is favored for its operational simplicity and the use of relatively inexpensive reagents. The choice of DMF and POCl₃ is standard for generating the Vilsmeier reagent, which is a mild electrophile suitable for reacting with activated aromatic systems. The reaction temperature and time are critical parameters that need to be optimized based on the substrate's reactivity to maximize the yield of the desired formylated product.[8][9]
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Convergent Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[12][13][14] This method offers a highly convergent and flexible route to ortho-substituted pyrazolyl benzaldehydes by coupling an appropriately substituted pyrazole with an ortho-halobenzaldehyde derivative.
This strategy involves the reaction of a pyrazole-boronic acid or ester with an ortho-bromobenzaldehyde or its corresponding acetal in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[15]
Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is often preferred for its broad substrate scope and functional group tolerance. The use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is standard. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical for the transmetalation step, which involves the transfer of the pyrazolyl group from boron to palladium.[13] The reaction is typically carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.
Diagram: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Key applications of ortho-substituted pyrazolyl benzaldehydes.
V. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of ortho-substituted pyrazolyl benzaldehydes.
Protocol 1: Two-Step Synthesis of 1,3-Diarylpyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the acetophenone phenylhydrazone.
Step 2: Vilsmeier-Haack Formylation
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (10 volumes).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (3.0 eq) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add the acetophenone phenylhydrazone (1.0 eq) portion-wise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1,3-diarylpyrazole-4-carbaldehyde. [1][16]
Protocol 2: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde via Suzuki-Miyaura Coupling
-
In a microwave vial, combine 1H-pyrazole-1-boronic acid pinacol ester (1.2 eq), 2-bromobenzaldehyde (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of dioxane and water.
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain 2-(1H-pyrazol-1-yl)benzaldehyde.
VI. Conclusion
Ortho-substituted pyrazolyl benzaldehydes are versatile and valuable building blocks in modern organic synthesis. Their strategic design allows for the creation of a diverse array of complex molecules with significant potential in drug discovery and catalysis. This technical guide provides a solid foundation for researchers to explore the synthesis and application of these important synthons, paving the way for future innovations in science and medicine. The methodologies and insights presented herein are intended to empower scientists to harness the full potential of these unique molecular architectures.
References
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Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). SSRN Electronic Journal. Available at: [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. Available at: [Link]
-
Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. (2024). Journal of Medicinal Chemistry. Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]
- Synthesis, Characterization, Anti-Inflammatory, and Antimicrobial Evaluation of New 2-Pyrazolines Derivatives Derived from Guaiacol. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry.
- Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl] -1H-Benzimidazoles As Potential Antimicrobial Agents. (2014).
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Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. (n.d.). Taylor & Francis Online. Available at: [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]
- (PDF) Schiff Base Complexes for Catalytic Application. (n.d.).
- Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complexes with Cupper (II) and Cobalt (II). (n.d.).
- Convenient Method for the ortho-Formyl
-
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
- Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- Convenient Method for the ortho-Formyl
- The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. (n.d.).
- IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. (n.d.).
-
2-(1h-pyrazol-1-yl)benzaldehyde (C10H8N2O). (n.d.). PubChemLite. Available at: [Link]
- Formylation. (n.d.). University of Michigan LSA Chemistry.
- A short review on chemistry of schiff base metal complexes and their catalytic applic
- CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION. (n.d.).
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
-
Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]
- Different Schiff Bases—Structure, Importance and Classific
- Diaminomethylation of Pyrazoles. (n.d.).
- Directed (ortho)
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]
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Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry. Available at: [Link]
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
-
Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. (2022). MDPI. Available at: [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
-
Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM. (2020). YouTube. Available at: [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Available at: [Link]
- Key Features of Benzaldehyde ¹H NMR Spectrum. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes.
- Electronic Supplementary Inform
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Navigating the Landscape of Substituted Pyrazolyl Benzaldehydes: A Technical Guide for Researchers
An In-depth Examination of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde and its Analogs for Drug Discovery and Chemical Synthesis
For researchers and scientists engaged in the intricate process of drug development and novel chemical synthesis, the family of pyrazolyl benzaldehydes represents a class of heterocyclic compounds with significant potential. These molecules serve as versatile building blocks, or synthons, in the creation of more complex chemical entities with a wide range of biological activities. This guide provides a detailed technical overview of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde and its closely related analogs, focusing on their chemical identity, availability, and the critical role they play in modern chemical research.
The Challenge of Identifying 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
A thorough investigation into the chemical landscape for "2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde" reveals a notable absence of a specific, dedicated CAS (Chemical Abstracts Service) number. This suggests that this particular isomer may be a novel compound, not yet widely synthesized or characterized, or that it is indexed under a less common nomenclature. The absence of a unique CAS identifier presents a challenge for direct procurement and for sourcing established experimental data.
However, the landscape is rich with structurally similar compounds, many of which are commercially available and have been documented in chemical literature. These analogs, which feature substitutions on the pyrazole or benzaldehyde rings, provide valuable insights into the chemical properties and synthetic utility of this class of molecules. For researchers, these related compounds offer a starting point for analog-based drug design, structure-activity relationship (SAR) studies, and the development of novel synthetic methodologies.
A Survey of Commercially Available Analogs
While a direct source for 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is not readily identifiable, a number of its constitutional isomers and substituted derivatives are available from various chemical suppliers. These compounds are invaluable for comparative studies and as starting materials for further chemical elaboration.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | 1249321-90-1 | C₁₂H₁₁BrN₂O | 279.13 |
| 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde | 1702200-52-9 | C₁₀H₆BrFN₂O | 269.07 |
| 2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde | 1702774-53-5 | C₁₀H₆BrClN₂O | 285.53 |
| 5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde | 1699540-20-9 | C₁₀H₆BrClN₂O | 285.53 |
| 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | 1186663-53-5 | C₁₀H₇BrN₂O | 251.08 |
| 2-(4-bromo-1H-pyrazol-1-yl)pyrazine | 1183521-48-3 | C₇H₅BrN₄ | 225.05 |
This table summarizes key molecular information for several close analogs, providing researchers with a foundation for selecting appropriate starting materials for their synthetic campaigns.
Sourcing and Procurement: A Guide to Key Suppliers
For drug development professionals and research scientists, the timely acquisition of high-quality starting materials is paramount. The following suppliers have been identified as sources for the aforementioned analogs of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. It is recommended to consult the suppliers' websites for the most current information on stock availability, purity, and pricing.
Identified Suppliers:
-
BLDpharm : Offers a range of substituted pyrazolyl benzaldehydes, including 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde (CAS: 1702200-52-9)[1], 2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde (CAS: 1702774-53-5)[2], and 5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde (CAS: 1699540-20-9)[3].
-
ChemScene : A supplier for 2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde (CAS: 1249321-90-1)[4] and 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde (CAS: 1186663-53-5)[5].
-
Dana Bioscience : Lists 4-Bromo-2-(4-chloro-1h-pyrazol-1-yl)benzaldehyde for sale[6].
-
SynHet : A manufacturer and supplier of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine (CAS: 1183521-48-3)[7].
-
Fluorochem : Also a supplier of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine (CAS: 1183521-48-3)[8].
Synthetic Considerations and Experimental Design
The synthesis of pyrazolyl benzaldehydes typically involves a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation between a substituted pyrazole and a halogenated benzaldehyde. The choice of reaction conditions, including the base, solvent, and catalyst, is critical for achieving a high yield and purity of the desired product.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of substituted pyrazolyl benzaldehydes.
When designing a synthetic route, it is imperative to consider the reactivity of the starting materials and the potential for side reactions. For instance, the presence of multiple halogen atoms on the benzaldehyde ring can lead to a mixture of products if the reaction conditions are not carefully controlled. Similarly, the acidity of the pyrazole N-H bond will influence the choice of base.
Conclusion and Future Outlook
While 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde itself remains an elusive target in commercial catalogs, the rich availability of its analogs provides a fertile ground for chemical exploration. The versatility of the pyrazole and benzaldehyde scaffolds ensures that this class of compounds will continue to be of significant interest to researchers in medicinal chemistry and materials science. As synthetic methodologies evolve, it is likely that a direct and efficient synthesis for 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde will be developed, further expanding the chemical space available to scientists. Until then, the study and application of its known analogs will continue to drive innovation in these critical fields.
References
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Dana Bioscience. 4-Bromo-2-(4-chloro-1h-pyrazol-1-yl)benzaldehyde 1g. [Link]
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- 3. 1699540-20-9|5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]
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N-Arylated Pyrazole Aldehydes: Mechanistic Pathways, Synthetic Protocols, and Therapeutic Applications
Introduction & Strategic Significance
N-arylated pyrazole aldehydes—specifically 1-aryl-1H-pyrazole-4-carbaldehydes—represent a privileged class of pharmacophores and highly versatile synthetic intermediates in modern medicinal chemistry. Their unique structural topology, which combines an electron-rich pyrazole core with a reactive formyl group and a lipophilic aryl substituent, makes them ideal building blocks for discovering novel antimicrobial, antioxidant, and anticancer agents 1[1].
As a Senior Application Scientist, I approach these scaffolds not merely as end-products, but as highly programmable nodes in complex synthetic networks. Whether deployed in multi-component Biginelli reactions or utilized for the assembly of fused heterocycles, understanding the fundamental reactivity of the pyrazole-4-carbaldehyde core is essential for rational drug design 2[2].
Mechanistic Insights: The Vilsmeier-Haack Pathway
The most robust, scalable, and atom-economical method for synthesizing 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack (VH) cyclization-formylation of aryl hydrazones. This transformation is a masterclass in tandem reactivity, where a single reagent system drives both heterocyclic ring closure and subsequent C-C bond functionalization 3[3].
Causality of the VH Reagent: The reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). The initial exothermic reaction between POCl₃ and DMF generates the highly electrophilic chloromethyleniminium ion (the active VH reagent).
Stepwise Progression:
-
Nucleophilic Attack: The nitrogen of the hydrazone (or its tautomeric enamine form) attacks the electrophilic VH reagent.
-
Cyclization: A subsequent intramolecular cyclization expels a chloride ion, forming the pyrazole core.
-
C4-Formylation: The newly formed pyrazole ring is highly electron-rich at the C4 position. A second equivalent of the VH reagent attacks this specific position due to directed regioselectivity.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to yield the final 4-formyl group 3[3].
Tandem cyclization and C4-formylation of aryl hydrazones via the Vilsmeier-Haack mechanism.
Experimental Methodologies: Self-Validating Protocol
To ensure high fidelity, reproducibility, and yield, the following protocol for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is optimized for thermodynamic control and safety 1[4].
Step 1: Preparation of the VH Reagent (Temperature Control Checkpoint)
-
Action: Cool 10 mL of anhydrous DMF in a round-bottom flask to 0–5 °C using an ice-salt bath. Add 1.2 mL of POCl₃ dropwise over 15 minutes under an inert argon atmosphere.
-
Causality: The formation of the chloromethyleniminium ion is highly exothermic. Dropwise addition prevents thermal runaway and the degradation of DMF into dimethylamine, which would poison the electrophile and drastically reduce yields.
Step 2: Hydrazone Addition
-
Action: Dissolve 0.001 mol of the substituted phenylhydrazone in 5 mL of anhydrous DMF. Add this solution dropwise to the cold VH reagent.
-
Causality: Maintaining low temperatures during the addition phase prevents premature, uncontrolled side reactions (such as polymerization or unwanted electrophilic aromatic substitution on the aryl ring).
Step 3: Cyclization and Formylation (Kinetic to Thermodynamic Shift)
-
Action: Remove the ice bath and gradually heat the reaction mixture to 60–65 °C. Stir continuously for 6 hours.
-
Causality: The initial nucleophilic attack is kinetically favored at low temperatures, but the subsequent ring closure and second formylation require thermal energy to overcome the activation barrier 1[4].
Step 4: Quenching and Hydrolysis
-
Action: Pour the cooled reaction mixture over crushed ice and neutralize carefully with saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7.
-
Causality: Ice prevents the exothermic hydrolysis of excess POCl₃ from destroying the product. Neutralization drives the hydrolysis of the iminium intermediate to the target aldehyde, prompting the product to precipitate out of the aqueous layer as a self-validating visual confirmation of reaction success.
Data Presentation: Biological Activities
N-arylated pyrazole aldehydes and their downstream derivatives exhibit profound biological activities. Substituent effects on the aryl ring heavily dictate the electronic distribution and target binding affinity 1[1].
| Compound / Scaffold | Functionalization | Primary Biological Activity | Mechanism / Target | Ref |
| 1-Aryl-1H-pyrazole-4-carbaldehyde | Methyl/Methoxy on Aryl ring | Antimicrobial & Antioxidant | DPPH / Hydroxyl radical scavenging | 1[1] |
| Thiazolo[2,3-b]pyrimidinones | Pyrazole-coumarin hybrid via Biginelli | Antibacterial (MIC: 1.56–12.5 μg/mL) | Ribosomal A site RNA targeting | 2[2] |
| Pyrazolo[1,2-b]phthalazines | Fused phthalhydrazide-pyrazole | Anticancer & Antioxidant | DNA intercalation / ROS modulation | 5[5] |
| Coumarin-Pyrazole Hybrids | 4-Formyl coumarin-pyrazole | Anti-tubercular & Anti-inflammatory | Enzyme inhibition (various) | 6[6] |
Downstream Applications: Multi-Component Workflows
The true value of 1-aryl-1H-pyrazole-4-carbaldehydes lies in their utility as electrophilic hubs for multi-component reactions (MCRs).
-
Biginelli Reaction: Condensation of the pyrazole aldehyde with urea/thiourea and a β-dicarbonyl compound yields complex pyrimidine derivatives with potent antimicrobial properties, selectively targeting bacterial ribosomal RNA 2[2].
-
Phthalhydrazide Condensation: Reacting the aldehyde with phthalhydrazide and malononitrile in a one-pot, base-catalyzed system yields pyrazolo[1,2-b]phthalazine-5,10-diones, which are highly sought after in oncology research 5[5].
Divergent multi-component synthetic workflows utilizing the pyrazole-4-carbaldehyde core.
Conclusion
The synthesis and functionalization of N-arylated pyrazole aldehydes represent a cornerstone of modern heterocyclic chemistry. By mastering the thermodynamic and kinetic controls of the Vilsmeier-Haack reaction, researchers can reliably generate these versatile scaffolds. Their subsequent deployment in multi-component reactions continues to yield novel chemical entities with profound therapeutic potential, bridging the gap between synthetic methodology and drug discovery.
References
- Gondru et al., "Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties", nih.gov.
- "Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies", scispace.com.
- "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent", rsc.org.
- "Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Develop", kthmcollege.ac.in.
- "Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines", chemrevlett.com.
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- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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Engineering the Privileged Scaffold: Structural Analogs of 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde in Drug Discovery
Introduction
The pyrazole ring is a ubiquitous, five-membered 1,2-diazole heterocycle recognized as a "privileged scaffold" in medicinal chemistry[1]. Its integration into complex molecular architectures has yielded blockbuster therapeutics ranging from kinase inhibitors (e.g., ruxolitinib) to anti-inflammatory agents (e.g., celecoxib)[1][2]. Among pyrazole-containing intermediates, 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde represents a highly versatile bifunctional building block. This guide explores the rational design, synthesis, and pharmacological evaluation of structural analogs derived from this core, providing application scientists with a comprehensive framework for lead optimization.
Structural Anatomy & Rational Design
The utility of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde stems from its orthogonal reactivity profile, which allows scientists to independently modify different regions of the molecule:
-
The Aldehyde Moiety: Serves as an electrophilic handle for condensation reactions. It readily undergoes Schiff base formation with primary amines or Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to yield fused heterocyclic systems like pyrans and coumarins[3].
-
The 4-Bromo-Pyrazole Core: The bromo substituent at the C4 position of the pyrazole ring is relatively inert to nucleophilic attack but highly susceptible to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira). This allows for late-stage diversification of the steric and electronic environment of the pyrazole[4].
-
The Benzene Ring: Modulating the substitution pattern on the benzaldehyde ring (e.g., introducing a 5-fluoro group to synthesize 5-fluoro-2-(1H-pyrazol-1-yl)benzaldehyde) alters the lipophilicity, target binding affinity, and metabolic stability of the resulting analogs[5].
Synthetic Workflows & Self-Validating Protocols
To synthesize the core scaffold and its analogs, application scientists typically employ a Nucleophilic Aromatic Substitution (SNAr) strategy.
Protocol: Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde via SNAr
Causality & Rationale: The reaction utilizes a 2-halobenzaldehyde (typically 2-fluorobenzaldehyde due to the high electronegativity of fluorine, which strongly activates the ortho-position for nucleophilic attack). Potassium carbonate (K₂CO₃) is selected as a mild base; it is sufficiently basic to deprotonate 4-bromo-1H-pyrazole (pKa ~14.2) but mild enough to prevent the Cannizzaro side-reaction on the aldehyde. N,N-Dimethylformamide (DMF) is the optimal solvent; as a polar aprotic solvent, it accelerates the SNAr by leaving the nucleophilic pyrazolide anion relatively unsolvated and highly reactive[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the pyrazolide anion.
-
Substitution: Slowly add 2-fluorobenzaldehyde (1.1 equiv, 11 mmol) dropwise via syringe.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 130 °C using a precisely controlled oil bath for 6–8 hours[3].
-
In-Process Monitoring (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The disappearance of the 4-bromo-1H-pyrazole spot and the emergence of a new UV-active product spot indicates completion.
-
Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
-
Structural Validation: Confirm the structure via ¹H NMR. The defining diagnostic peaks are the aldehyde proton (singlet, ~10.2 ppm) and the two isolated pyrazole protons (singlets, ~7.8 and 8.1 ppm).
Synthetic logic and diversification of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.
Pharmacological Implications of Structural Modifications
The strategic modification of the 2-(1H-pyrazol-1-yl)benzaldehyde scaffold yields distinct pharmacological profiles:
-
Anticancer Fused Pyrans: By subjecting the aldehyde group to a multicomponent condensation with malononitrile and active methylene compounds, researchers have generated fused pyran derivatives. These analogs demonstrate potent inhibitory activity against lung, breast, and colon cancer cell lines by disrupting cell cycle progression[3].
-
Dual COX/LOX Inhibitors: Inflammation is mediated by the arachidonic acid cascade. Pyrazole analogs have been engineered to act as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). For instance, incorporating carboxylic acid and benzothiophenyl moieties onto the pyrazole core yields compounds that inhibit COX-2 (IC₅₀ = 0.01 µM) and 5-LOX (IC₅₀ = 1.78 µM), outperforming standards like celecoxib in edema inhibition models[6].
-
Antimicrobial Agents: Replacing the bromo group with highly lipophilic, electron-withdrawing groups (e.g., trifluoromethylphenyl) shifts the bioactivity toward antimicrobial efficacy. Such analogs exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1].
Dual COX-2/5-LOX inflammatory pathway inhibition by pyrazole analogs.
Quantitative Structure-Activity Data
To guide future rational design, the following table summarizes the quantitative pharmacological data of key pyrazole structural analogs derived from or related to the core scaffold.
| Structural Modification / Analog Class | Primary Target / Assay | Potency (IC₅₀ / MIC) | Biological Application |
| Pyrazole-Benzothiophenyl Carboxylic Acids | COX-2 Enzyme | IC₅₀ = 0.01 µM | Anti-inflammatory (Edema)[6] |
| Pyrazole-Benzothiophenyl Carboxylic Acids | 5-LOX Enzyme | IC₅₀ = 1.78 µM | Anti-inflammatory (Dual)[6] |
| 1-[4-(Trifluoromethyl)phenyl]pyrazoles | MRSA / VRE Growth | MIC < 1.0 µg/mL | Antibacterial (Biofilm Eradication)[1] |
| Fused Pyran-Pyrazole Derivatives | Cancer Cell Lines (In vitro) | Sub-micromolar (Variable) | Anticancer (Cell Cycle Arrest)[3] |
| 4-Bromopyrazole Core (Unmodified) | S. typhimurium mutation | N/A (Mutagenic Assay) | Chemical Probe / Baseline[4] |
Conclusion
The 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde scaffold is a master key in modern drug discovery. By understanding the causality behind its synthetic assembly—specifically the precise control of SNAr conditions—and leveraging its orthogonal reactive sites, researchers can systematically explore chemical space. Whether targeting the arachidonic acid pathway for inflammation or disrupting tumor cell cycles, the rational modification of this pyrazole-benzaldehyde core remains a highly productive strategy for generating novel therapeutics.
References
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central (PMC) URL: [Link]
-
Title: Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis Source: MDPI Pharmaceuticals URL: [Link]
-
Title: Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations Source: PubMed Central (PMC) URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Chemistry URL: [Link]
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- 4. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
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Methodological & Application
Application Notes and Protocols for the Condensation Reaction of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole-Based Schiff Bases
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][4] The condensation of pyrazole-containing aldehydes with primary amines to form Schiff bases (imines) represents a highly effective strategy for molecular diversification, leading to novel chemical entities with enhanced biological potential.[2][5] The resulting azomethine group (–CH=N–) is not merely a linker but is often critical to the compound's bioactivity.[3]
This guide provides a comprehensive overview and detailed protocols for the condensation reaction between 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde and various primary amines. We will delve into the mechanistic underpinnings of this transformation, offer step-by-step experimental procedures, and discuss the characterization and potential applications of the resulting pyrazole-based Schiff bases in the realm of drug discovery and development.
Chemical Principles: The Mechanism of Schiff Base Formation
The formation of a Schiff base is a classic example of a condensation reaction, specifically a nucleophilic addition-elimination reaction.[6][7] The reaction between an aldehyde and a primary amine proceeds via a two-stage mechanism under mild, often acid-catalyzed, conditions.
Stage 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is typically reversible.
Stage 2: Dehydration The carbinolamine intermediate is then protonated on the hydroxyl group, making it a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond characteristic of an imine or Schiff base.[6][8] The removal of water from the reaction mixture can drive the equilibrium towards the product.[8]
Figure 1: General mechanism of Schiff base formation.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of Schiff bases from 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. Optimization may be required depending on the specific amine used.
Protocol 1: General Synthesis of Pyrazole-Based Schiff Bases
This protocol is adapted from established methods for Schiff base synthesis.[5][9][10]
Materials:
-
2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Buchner funnel and filter paper
-
Desiccator with anhydrous CaCl2
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (1.0 mmol) in 20 mL of absolute ethanol. In a separate beaker, dissolve the desired primary amine (1.0 mmol) in 20 mL of absolute ethanol.
-
Mixing and Catalysis: Add the amine solution to the aldehyde solution with continuous stirring. Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.[5][11]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a period ranging from 2 to 10 hours.[5][10] The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Isolation: After the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[10]
-
Drying: Dry the purified product in a desiccator over anhydrous calcium chloride.
Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)
For a more rapid and environmentally friendly synthesis, microwave irradiation can be employed.[12][13]
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (1.0 mmol), the primary amine (1.0 mmol), and 5-10 mL of ethanol.
-
Add 1-2 drops of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).[14]
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel and isolate the product as described in Protocol 1.
Data Presentation: Reaction Conditions and Yields
The choice of amine and reaction conditions can significantly impact the yield of the Schiff base. The following table summarizes typical conditions for different classes of amines.
| Amine Type | Solvent | Catalyst | Reaction Time (Reflux) | Typical Yield |
| Aromatic (Anilines) | Ethanol | Glacial Acetic Acid | 2-6 hours | Good to Excellent |
| Aliphatic (Primary) | Methanol/Ethanol | Glacial Acetic Acid | 4-10 hours | Moderate to Good |
| Heterocyclic Amines | Ethanol | Glacial Acetic Acid/H2SO4 | 3-8 hours | Good to Excellent |
Characterization of Synthesized Schiff Bases
The structure of the newly synthesized pyrazole-based Schiff bases must be confirmed using a combination of spectroscopic techniques.[4][12]
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group, typically in the range of 1580-1650 cm⁻¹.[5][13] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine provides further evidence of a successful reaction.[13]
-
¹H NMR Spectroscopy: The proton of the azomethine group (-N=CH-) typically appears as a singlet in the downfield region of the spectrum, usually between δ 8.0 and 10.0 ppm.[5][9] The integration of this signal should correspond to one proton.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the Schiff base product.[9]
Figure 2: Overall experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; steric hindrance from the amine. | Increase reaction time; use a stronger acid catalyst (e.g., a drop of concentrated H₂SO₄); consider microwave synthesis. |
| Formation of Side Products | Self-condensation of the aldehyde or amine. | Ensure a 1:1 molar ratio of reactants; control the reaction temperature carefully. |
| Difficulty in Purification | Product is soluble in the reaction solvent. | After cooling, pour the reaction mixture into crushed ice to precipitate the product; recrystallize from a different solvent system. |
| Oily Product Formation | Low melting point of the Schiff base. | Try to induce crystallization by scratching the inside of the flask with a glass rod; purify by column chromatography. |
Applications in Drug Discovery
Pyrazole-based Schiff bases are of significant interest to drug development professionals due to their diverse biological activities.[1][2]
-
Anticancer Agents: Many pyrazole-Schiff base derivatives have shown potent cytotoxic activities against various cancer cell lines.[1][2]
-
Antimicrobial Agents: These compounds have been reported to exhibit significant antibacterial and antifungal properties.[3][4]
-
Anti-inflammatory and Analgesic Activity: The pyrazole scaffold is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs), and Schiff base derivatives often retain or enhance this activity.
-
Enzyme Inhibitors: The versatile structure of these compounds makes them suitable candidates for designing inhibitors for enzymes such as α-glucosidase, α-amylase, and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease.[1]
The 4-bromo substituent on the pyrazole ring provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of extensive compound libraries for high-throughput screening.
Conclusion
The condensation reaction of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with primary amines is a robust and versatile method for synthesizing a diverse range of pyrazole-based Schiff bases. These compounds serve as valuable scaffolds in medicinal chemistry, with demonstrated potential across multiple therapeutic areas. The protocols and guidelines presented here offer a solid foundation for researchers and drug development professionals to explore this promising class of molecules.
References
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PMC. [Link]
-
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. MDPI. [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. [Link]
-
Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO. [Link]
-
Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. [Link]
-
Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry. [Link]
-
Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Asian Journal of Chemistry. [Link]
-
In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti. Semantic Scholar. [Link]
-
Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. Scite.ai. [Link]
-
Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. SciSpace. [Link]
-
Synthesis of pyrazole-based Schiff bases 5a–f, 6a–f, and 7a–f. ResearchGate. [Link]
-
Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]
-
(PDF) Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ResearchGate. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
CHEMISTRY Synthesis, characterization and molecular docking of Pyrazole based Schiff bases. Semantic Scholar. [Link]
-
Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Heteroletters. [Link]
-
Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC - NIH. [Link]
-
Synthesis and anti-inflammatory activity study of Schiff bases complexes. ResearchGate. [Link]
-
Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. [Link]
-
Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. SCIRP. [Link]
-
Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. [Link]
-
p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
-
Organic Chemistry: Condensation Reactions. LabXchange. [Link]
Sources
- 1. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 5. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. youtube.com [youtube.com]
- 9. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. scite.ai [scite.ai]
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- 14. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]
Application Note: Microwave-Assisted Synthesis of Pyrazole-Benzaldehyde Derivatives
Executive Summary
This guide details the microwave-assisted synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction. Pyrazole-4-carbaldehydes are critical pharmacophores in drug discovery, serving as bio-isosteres for benzaldehydes in kinase inhibitors and anti-inflammatory agents.
Traditional thermal synthesis of these derivatives (via reflux) is energetically inefficient, requiring 3–12 hours and often yielding <60% product due to thermal degradation. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the Vilsmeier-Haack cyclization/formylation sequence, reducing reaction times to seconds or minutes while increasing yields to >85% .
Key Advantages of MW Protocol[2][3][4][5]
-
Kinetic Acceleration: Reduces reaction time from hours (thermal) to <3 minutes (MW).
-
Selectivity: Dielectric heating minimizes wall effects, reducing carbonization and side-product formation.
-
Green Chemistry: Compatible with solvent-free or high-concentration conditions, reducing waste.
Mechanistic Insight & Reaction Design
The synthesis proceeds via a "one-pot, two-step" equivalent or a sequential isolation method. This protocol focuses on the Vilsmeier-Haack cyclization of hydrazones , a pathway that benefits uniquely from microwave irradiation due to the polarity of the transition state.
The Microwave Effect on Vilsmeier-Haack
The reaction involves the attack of a Vilsmeier reagent (chloromethyliminium salt, formed in situ from POCl₃/DMF) on a hydrazone. This step involves the formation of a polar transition state.
-
Specific Microwave Effect: The transition state is more polar than the ground state. Microwave irradiation stabilizes this transition state through dipole-dipole interactions, significantly lowering the activation energy (
). -
Ionic Conduction: The ionic nature of the Vilsmeier intermediate (
) couples efficiently with the microwave field, generating rapid internal heating.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow from the hydrazone precursor to the final pyrazole-aldehyde.
Figure 1: Mechanistic pathway of the microwave-assisted Vilsmeier-Haack cyclization.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover or Anton Paar Monowave) is recommended for precise temperature control. Note: Domestic ovens are unsafe for POCl₃ reactions due to lack of venting and temperature control.
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with Teflon/Silicon septum.
-
Reagents:
-
Acetophenone hydrazone derivatives (1.0 equiv)
-
POCl₃ (Phosphorus oxychloride) (3.0 equiv)
-
DMF (N,N-Dimethylformamide) (10.0 equiv / Solvent)
-
Ice-cold water (for quenching)
-
NaHCO₃ (saturated solution)
-
Step-by-Step Methodology
Step 1: Preparation of Vilsmeier Reagent (In Situ)
-
Action: In a fume hood, add DMF (dry) to the microwave vial. Cool to 0–5°C in an ice bath.
-
Action: Add POCl₃ dropwise with stirring.
-
Why: This reaction is exothermic. Pre-formation of the chloroiminium salt at low temperature prevents thermal runaway before the substrate is added.
Step 2: Addition of Substrate
-
Action: Add the hydrazone (e.g., 1-phenyl-1-ethanone phenylhydrazone) to the vial.
-
Action: Seal the vial with the pressure cap.
Step 3: Microwave Irradiation
-
Parameter Setup:
-
Mode: Dynamic Power (maintain target Temp).
-
Temperature: 80°C – 100°C (Optimization required for specific derivatives, see Table 1).
-
Hold Time: 60 – 120 seconds.
-
Stirring: High (magnetic stir bar).
-
Max Power: Set to 150W (to prevent overshoot).
-
-
Safety Check: Ensure the IR sensor is aligned with the vial.
Step 4: Workup & Isolation
-
Action: Allow the vial to cool to 50°C (using compressed air cooling feature of reactor).
-
Action: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Action: Neutralize with saturated NaHCO₃ solution until pH ~7–8.
-
Observation: A solid precipitate (yellow/orange) will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis protocol.
Results & Optimization
Comparative Analysis: Conventional vs. Microwave
The following data highlights the efficiency gains when synthesizing 1,3-diphenyl-1H-pyrazole-4-carbaldehyde .
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (This Protocol) | Improvement Factor |
| Reaction Time | 3.0 – 5.0 Hours | 45 – 120 Seconds | ~150x Faster |
| Temperature | 100 – 120°C (Oil Bath) | 80 – 100°C (Internal) | Lower Thermal Load |
| Yield | 50 – 65% | 85 – 94% | +30% Yield |
| Purity (Crude) | Low (requires chromatography) | High (recrystallization only) | Simplified Workup |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Reaction
-
Cause: Inefficient coupling of MW energy due to non-polar solvent mixtures.
-
Solution: Ensure DMF is used as the primary solvent. It has a high loss tangent (
), making it an excellent microwave absorber.
-
-
Issue: Charring/Decomposition
-
Cause: "Hot spots" or power overshoot.
-
Solution: Reduce Max Power to 100W. Use "Power Cycling" or "Simultaneous Cooling" (Cooling air on while heating) to maintain temp without overpowering the sample.
-
-
Issue: Vial Over-pressurization
-
Cause: Decomposition of POCl₃ or moisture contamination generating HCl gas rapidly.
-
Solution: Ensure all reagents are dry. Use a vessel with a pressure release mechanism (active venting).
-
References
-
Kidwai, M., et al. (2001). "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry.
-
Swarnkar, D., et al. (2012).[1] "Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation." E-Journal of Chemistry.
-
Kalaria, P. N., et al. (2014). "Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes." Journal of Heterocyclic Chemistry.
-
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.
-
BenchChem Application Notes. (2024). "The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods."
Sources
Application Note: Designing "Turn-On" Fluorescent Sensors with 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Topic: Advanced Fluorescent Sensor Design using the 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde Scaffold Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists
Introduction & Strategic Value
The molecule 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (hereafter referred to as 4-Br-PBA ) represents a high-value "Lynchpin Scaffold" in the design of fluorescent chemosensors. Unlike simple benzaldehydes, 4-Br-PBA integrates three critical functional domains into a compact architecture:
-
The Aldehyde Handle (-CHO): Serves as the primary reactive site for condensation with amines or hydrazines to form Schiff base ligands (imines). This transformation is the basis for the "C=N isomerization" switching mechanism used in metal ion sensing.
-
The Pyrazole Unit: Provides a secondary coordination site (N2 nitrogen) essential for creating tridentate (N^N^O or N^N^N) binding pockets. The pyrazole ring also participates in Intramolecular Charge Transfer (ICT).
-
The 4-Bromo Substituent: A versatile handle that distinguishes this scaffold from the parent molecule. It allows for:
-
Electronic Tuning: The inductive withdrawing effect (-I) of bromine modulates the pKa of the pyrazole nitrogen, refining metal binding affinity.
-
Structural Extension: It enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach extended
-systems, red-shifting the emission or increasing quantum yield.
-
This guide details the protocol for utilizing 4-Br-PBA to synthesize a "Turn-On" fluorescent sensor for Aluminum (Al³⁺) and Zinc (Zn²⁺) ions, utilizing the Chelation-Enhanced Fluorescence (CHEF) mechanism.
Design Principles & Mechanism
The sensing mechanism relies on the inhibition of C=N isomerization and Photoinduced Electron Transfer (PET).
-
Free Ligand (OFF State): The Schiff base derived from 4-Br-PBA undergoes rapid C=N isomerization (rotation) and PET from the lone pair of the imine nitrogen to the fluorophore, quenching fluorescence.
-
Metal-Bound Complex (ON State): Coordination of a metal ion (e.g., Al³⁺, Zn²⁺) to the pyrazole-N, imine-N, and a phenolic-O (tridentate binding) locks the rotation (Restricted Rotation) and blocks the PET pathway, resulting in a strong fluorescence restoration (CHEF).
Mechanism Diagram
Caption: Workflow from scaffold to sensor, highlighting the transition from a non-fluorescent free ligand to a highly fluorescent metal complex via the CHEF mechanism.
Experimental Protocols
Protocol A: Synthesis of the Sensor Ligand (L)
Objective: Synthesize the Schiff base ligand 2-((E)-(2-(4-bromo-1H-pyrazol-1-yl)benzylidene)amino)phenol.
Reagents:
-
2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (1.0 mmol, 251 mg)
-
2-Aminophenol (1.0 mmol, 109 mg)
-
Ethanol (Absolute, 20 mL)
-
Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Br-PBA in 15 mL of absolute ethanol. Stir at room temperature until fully dissolved.
-
Addition: Add 1.0 mmol of 2-aminophenol dissolved in 5 mL of ethanol dropwise to the aldehyde solution.
-
Catalysis: Add 2 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The spot for the aldehyde should disappear.
-
Precipitation: Allow the solution to cool to room temperature. A colored precipitate (typically yellow/orange) should form.
-
Filtration: Filter the precipitate under vacuum. Wash the solid 3x with cold ethanol (5 mL each) to remove unreacted amines.
-
Recrystallization: Recrystallize from hot ethanol/acetonitrile (1:1) to obtain the pure sensor ligand L .
-
Characterization: Verify structure via ¹H NMR (look for imine proton singlet at ~8.5–9.0 ppm) and HRMS.
Protocol B: Fluorescence Titration (Sensing Al³⁺/Zn²⁺)
Objective: Determine the sensitivity (LOD) and binding constant of L toward metal ions.
Preparation:
-
Stock Solution (L): Prepare a 1.0 mM stock solution of L in DMSO or CH₃CN.
-
Metal Stocks: Prepare 10 mM aqueous solutions of nitrate/chloride salts (Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.).
-
Buffer: HEPES buffer (10 mM, pH 7.4) / DMSO (1:9 v/v) mixture.
Step-by-Step Procedure:
-
Blank Scan: Dilute the stock L to 10 µM in the Buffer/DMSO mixture (3 mL total volume) in a quartz cuvette. Record the fluorescence emission spectrum (
, scan range 370–600 nm). -
Titration: Add aliquots (0.5 equiv.) of the metal ion stock solution (e.g., Al³⁺) to the cuvette.
-
Equilibration: Mix thoroughly and allow to equilibrate for 2 minutes after each addition.
-
Measurement: Record the emission spectrum. Repeat until saturation (fluorescence intensity plateaus).
-
Interference Study: To a separate cuvette containing L (10 µM) + Target Metal (10 µM), add 5 equiv. of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) to verify selectivity.
Data Analysis & Validation
Quantitative Parameters
Summarize your sensor's performance using the following metrics.
| Parameter | Formula / Method | Target Value (Good Sensor) |
| Quantum Yield ( | Comparative method using Quinine Sulfate | |
| Binding Constant ( | Benesi-Hildebrand Plot ( | |
| Limit of Detection (LOD) | ||
| Stoichiometry | Job's Plot (Continuous Variation Method) | Typically 1:1 or 1:2 (M:L) |
Troubleshooting & Optimization
-
Low Solubility: If the sensor precipitates upon adding water, increase the DMSO/CH₃CN fraction or add a solubilizing group (e.g., sulfonate) via the 4-bromo handle using Suzuki coupling before Schiff base formation.
-
Slow Response: Ensure the pH is optimized. Schiff bases can hydrolyze at low pH (< 4). Maintain pH 7.0–7.4 using HEPES or PBS.
-
Red-Shifting Emission: If the emission is too blue (< 450 nm), perform a Suzuki coupling on the 4-bromo group with 4-methoxyphenylboronic acid to extend the conjugation system.
References
-
Das, B., et al. (2024). Pyrazole appended Schiff base based sensor for Al³⁺ detection: Spectroscopic investigation, real sample analysis and cell imaging studies.[1][2] Inorganic Chemistry Communications.[1][2] Link
-
Roy, P., et al. (2019). Schiff base compounds as fluorescent probes for the highly sensitive and selective detection of Al³⁺ ions. Molecules, 28(7), 3090.[3] Link
-
Gheorghe, R., et al. (2024). Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties.[4] Anais da Academia Brasileira de Ciências. Link
-
Sinha, S., et al. (2016). An overview of Schiff base-based fluorescent turn-on probes. Sensors & Diagnostics.[1][5] Link
Sources
- 1. Pyrazole appended Schiff base based sensor for Al3+ detection: Spectroscopic investigation, real sample analysis and ce… [ouci.dntb.gov.ua]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS: 1174064-66-4[1]
Introduction & Mechanistic Rationale
The synthesis of 1-arylpyrazoles is a critical transformation in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., LRRK2 inhibitors for Parkinson's disease) and advanced agrochemicals[2]. The target compound, 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde , serves as a highly versatile bifunctional building block. It possesses an electrophilic formyl group for downstream condensation or reductive amination, and a bromo-substituent primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
Expertise & Causality: The SNAr Approach
The most efficient route to synthesize this compound is via a Nucleophilic Aromatic Substitution (SNAr) . This methodology relies on the coupling of 4-bromopyrazole with 2-fluorobenzaldehyde under basic conditions[3][4].
-
Electrophile Activation: 2-Fluorobenzaldehyde is specifically chosen over the chloro- or bromo-analogues. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine’s extreme electronegativity highly polarizes the C-F bond and stabilizes the transition state. Furthermore, the ortho-formyl group strongly withdraws electron density via resonance, activating the ring for nucleophilic attack.
-
Nucleophile Selectivity: 4-Bromopyrazole acts as the nucleophile via its N1 nitrogen. The bromine atom at the C4 position is electronically deactivated and sterically shielded under these conditions, preventing unwanted side reactions and ensuring exclusive N-arylation[3].
-
Base and Solvent Selection: Potassium carbonate (
) or Cesium carbonate ( ) is used to deprotonate the pyrazole, increasing its nucleophilicity[2][4]. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) is required to solvate the cations, leaving the pyrazolide anion "naked" and highly reactive.
Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) reaction.
Materials and Reagents
The following stoichiometry is optimized for a 10 mmol scale synthesis, balancing yield and reagent efficiency.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Bromopyrazole | 146.97 | 1.0 | 1.47 g | Nucleophile |
| 2-Fluorobenzaldehyde | 124.11 | 1.1 | 1.36 g (1.15 mL) | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 15.0 mL | Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | As needed | Extraction Solvent |
| 5% Aqueous LiCl Solution | 42.39 | N/A | 3 x 20 mL | Wash Solution |
Note: Ensure
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes analytical checkpoints to ensure the reaction is proceeding as intended.
Phase 1: Reaction Setup
-
Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Add 1.47 g (10.0 mmol) of 4-bromopyrazole and 15.0 mL of anhydrous DMF to the flask. Stir until fully dissolved.
-
Add 2.76 g (20.0 mmol) of finely powdered, anhydrous
. The suspension will become opaque. -
Slowly add 1.15 mL (11.0 mmol) of 2-fluorobenzaldehyde via syringe.
-
Attach a reflux condenser and flush the system with inert gas (Nitrogen or Argon) for 5 minutes.
Phase 2: SNAr Reaction and Monitoring
-
Submerge the flask in a pre-heated oil bath set to 100 °C [3].
-
Stir vigorously for 12–16 hours.
-
Validation Checkpoint: After 12 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2).
-
Observation: The starting 2-fluorobenzaldehyde is UV-active and stains positive with 2,4-Dinitrophenylhydrazine (DNP). The product will form a new, lower-Rf spot that is also UV/DNP active.
-
Alternative: Use LC-MS to confirm the disappearance of the starting mass and the appearance of the product mass
(characteristic 1:1 bromine isotope pattern).
-
Phase 3: Work-Up and Quenching
-
Once complete conversion is confirmed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold distilled water to quench the reaction and dissolve inorganic salts.
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Critical Step (DMF Removal): Combine the organic layers and wash with 5% aqueous Lithium Chloride (LiCl) solution (3 x 20 mL).
-
Causality: DMF is highly miscible with organic solvents and difficult to remove via rotary evaporation. The high hydration energy of the lithium ion forces DMF to partition exclusively into the aqueous phase, ensuring a clean crude product.
-
-
Wash the organic layer once with saturated brine (20 mL), dry over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure.
Phase 4: Purification and Characterization
-
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 20% EtOAc in Hexanes.
-
Pool the product-containing fractions and concentrate in vacuo to yield 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde as a solid.
-
Final Validation: Confirm structure via
-NMR (look for the characteristic aldehyde proton singlet around 9.8–10.2 ppm and the pyrazole protons) and LC-MS.
Step-by-step experimental workflow for synthesizing the target compound.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Insufficient temperature or inactive base. | Increase temperature to 110 °C[4]. Ensure |
| Formation of Side Products | Prolonged heating or excess base causing aldehyde degradation. | Monitor strictly via LC-MS; stop the reaction immediately once the limiting reagent is consumed. |
| Oily Crude / Poor Crystallization | Residual DMF in the organic phase. | Repeat the 5% aqueous LiCl wash (3x) on the redissolved crude mixture before chromatography. |
References
- Title: WO2021080929A1 - N-(heteroaryl)
-
Title: nkandpa2/commoncorpus_en_code_fw_ablation · Datasets at Hugging Face Source: Hugging Face URL: [Link]
Sources
- 1. 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 2. WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 3. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde Supplier [benchchem.com]
- 4. nkandpa2/commoncorpus_en_code_fw_ablation · Datasets at Hugging Face [huggingface.co]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazole-Benzaldehyde Intermediates by Column Chromatography
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying heterocyclic compounds. Pyrazole-benzaldehyde intermediates, crucial scaffolds in drug discovery, present a unique set of challenges during chromatographic purification. Their polarity, potential for isomerism, and sensitivity to stationary phase acidity require a methodical and informed approach. This guide is designed to provide direct, experience-based solutions to common problems encountered in the lab.
Section 1: Troubleshooting Guide
This section addresses specific, practical issues you may encounter during the column chromatography of pyrazole-benzaldehyde intermediates.
Q1: My target pyrazole-benzaldehyde is co-eluting with a closely-related impurity or starting material. How can I improve the separation?
A1: This is the most common challenge, often arising from the similar polarities of reaction components, especially when dealing with regioisomers.[1]
Root Cause Analysis:
-
Insufficient Selectivity of the Mobile Phase: The chosen solvent system may not be differentiating enough between the polarities of your compounds.
-
Suboptimal Rf on TLC: If the separation between spots on your Thin-Layer Chromatography (TLC) plate is minimal (ΔRf < 0.1), it will be extremely difficult to achieve separation on a column.[1] The ideal Rf for your target compound should be between 0.2 and 0.4 for optimal separation.[2]
-
Column Overloading: Applying too much crude material saturates the stationary phase, leading to broad bands that overlap.[3]
Solutions:
-
Optimize the Mobile Phase: This is the most critical step. Instead of drastically increasing the polarity, try a shallower gradient or an isocratic elution with the solvent system that provided the best, albeit imperfect, separation on TLC.[1] Consider switching one of the solvents in your binary mixture to alter the selectivity. For example, if you are using Hexane/Ethyl Acetate, try substituting Dichloromethane or Toluene for Hexane to introduce different solvent-solute interactions (e.g., pi-pi stacking with aromatic solvents).
-
Employ a High-Performance Stationary Phase: If optimizing the mobile phase fails, consider a stationary phase with a higher surface area. Silicas with >700 m²/g surface area offer more interaction sites, which can significantly enhance the resolution of closely related compounds compared to standard silica (nominal 500 m²/g).[4]
-
Check Compound Stability: In some cases, what appears to be co-elution is actually on-column degradation of one compound into another.[2] You can test for this by spotting your crude mixture on a silica TLC plate, letting it sit for an hour, and then eluting. If new spots appear or spot ratios change, on-column decomposition is likely.
Q2: The peak corresponding to my product is broad and tailing significantly. What's causing this and how do I fix it?
A2: Peak tailing is typically a sign of undesirable secondary interactions between your compound and the stationary phase, or issues with the column packing and loading.
Root Cause Analysis:
-
Acid-Base Interactions: The pyrazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong, non-specific binding slows the elution of a portion of the molecules, causing the characteristic tail.
-
Poor Column Packing: An unevenly packed column with channels or cracks allows the mobile phase to flow non-uniformly, leading to band broadening and tailing.[5]
-
Sample Loading Issues: Loading the sample in a solvent that is too strong (more polar than the mobile phase) can cause the compound to spread into a wide band at the top of the column before chromatography even begins.[6]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups. The most common method is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v).[7] Always run a TLC with the modified solvent system first to ensure it doesn't negatively affect the separation.
-
Switch to a Different Stationary Phase: For compounds that are highly sensitive to acid, consider using a more neutral support like alumina or Florisil.[2]
-
Optimize Sample Loading: Dissolve your crude product in the minimum amount of the initial mobile phase solvent.[5] If solubility is an issue, perform a "dry loading": dissolve the compound in a suitable solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent completely to get a dry, free-flowing powder, and carefully load this powder onto the top of the column bed.[1]
Q3: I've run many column volumes of solvent, but I can't detect my product eluting from the column. Where did it go?
A3: This frustrating situation usually points to one of three possibilities: your compound is either irreversibly bound to the column, has decomposed, or eluted much earlier than you expected.
Root Cause Analysis:
-
Compound is Too Polar: The chosen eluent may be too non-polar to move your compound down the column. If your compound has a very low Rf (close to 0) on the TLC plate, it will remain adsorbed to the top of the column.
-
On-Column Decomposition: As mentioned, pyrazole-benzaldehydes can be sensitive to the acidic nature of silica gel.[2] If the compound is unstable, it may have decomposed into a complex mixture of highly polar baseline materials that will not elute.
-
Unexpected Early Elution: It's possible the compound is very non-polar and eluted in the first few fractions (the "solvent front").[2]
Solutions:
-
Perform a "Column Flush": If you suspect your compound is still on the column, switch to a much stronger solvent system, such as 10-20% Methanol in Dichloromethane, to wash everything off. Concentrate these fractions and analyze by TLC or NMR to see if your product is present.
-
Re-evaluate Your TLC: Always check the first and last fractions collected by TLC. Before running the column, ensure your compound is stable on a silica TLC plate.[2]
-
Use a More Aggressive Mobile Phase: For highly polar compounds, standard solvent systems like Hexane/EtOAc may not be sufficient. Consider systems containing more polar solvents like methanol or acetone. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for eluting very polar, basic compounds.[2]
Section 2: Frequently Asked Questions (FAQs)
Q4: How do I select the right stationary phase for my pyrazole-benzaldehyde intermediate?
A4: For most standard purifications of these intermediates, normal-phase silica gel (60 Å porosity, 230-400 mesh) is the workhorse and the best starting point.[1][8] Its polarity is well-suited for the moderate polarity of many pyrazole-benzaldehyde derivatives. If you encounter issues like acid-catalyzed decomposition, consider alternatives like neutral or basic alumina.[2] For separating very similar isomers, reverse-phase chromatography on a C18-bonded silica column can be effective, as it separates based on hydrophobicity rather than polarity.[1][9]
Q5: How do I choose the optimal mobile phase?
A5: The selection process should always begin with Thin-Layer Chromatography (TLC).[5] The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4. This range typically provides the best balance for good separation and reasonable elution time on a column.
-
Starting Point: A gradient of ethyl acetate in hexane (or petroleum ether) is the most common and effective system for pyrazole derivatives.[1][8]
-
Adjusting Polarity: If the Rf is too high (compound runs too fast), decrease the percentage of the polar solvent (ethyl acetate). If the Rf is too low (compound stays at the baseline), increase the percentage of the polar solvent.
-
Altering Selectivity: If compounds are not separating well, you need to change the nature of the interactions. This is achieved by swapping one of the solvents. For example, replacing hexane with toluene can introduce π-π interactions, which may help separate aromatic isomers.
Q6: Should I use an isocratic or a gradient elution?
A6: For purifying a crude reaction mixture containing multiple components with a wide range of polarities, a gradient elution is almost always superior.[10][11]
-
Isocratic Elution (constant solvent composition): This method is simple but often results in significant peak broadening for compounds that are strongly retained (low Rf).[12] This leads to lower resolution and requires larger volumes of solvent.
-
Gradient Elution (solvent composition changes over time): By gradually increasing the polarity of the mobile phase (e.g., from 5% EtOAc in hexane to 40% EtOAc in hexane), you can elute less polar impurities first in sharp bands, and then push your more polar product off the column, also in a sharp band. This improves separation, reduces elution time, and decreases solvent consumption.[10][13]
Q7: What is the best way to monitor the separation as the column is running?
A7: The most effective method is to collect fractions and monitor them by TLC. Collect appropriately sized fractions (e.g., 10-20 mL for a medium-sized lab column) in an ordered rack of test tubes. Spot every second or third fraction onto a TLC plate. Once the plate is full, develop it in your TLC solvent system and visualize the spots under a UV lamp. This allows you to precisely identify which fractions contain your pure product, which are mixed, and which contain only impurities.
Section 3: Key Experimental Protocols
Protocol 1: Developing a Solvent System using TLC
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the mixture onto a silica gel TLC plate, keeping the spot small and concentrated.
-
Prepare a developing chamber (a beaker with a watch glass cover works well) with a small amount of a test solvent system (e.g., 20% ethyl acetate in hexane).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the spot. Cover the chamber.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the separated spots using a UV lamp (254 nm is standard for aromatic compounds).
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Adjust the solvent ratio until your target compound has an Rf of ~0.2-0.4 and is well-separated from major impurities.[2]
Protocol 2: Slurry Packing a Silica Gel Column (Wet Packing)
-
Secure a glass chromatography column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.
-
In a separate beaker, measure the required amount of silica gel. Add the initial, least polar mobile phase solvent (e.g., 5% EtOAc in hexane) to the silica to create a "slurry" – a mixture with the consistency of a thin milkshake. Stir gently to remove air bubbles.[5]
-
Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent spilling.
-
Open the stopcock to allow solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column with a piece of rubber tubing to encourage even packing and remove any air pockets.
-
Add more of the initial solvent as needed, ensuring the top of the silica bed never runs dry.
-
Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the surface during sample and solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer, then close the stopcock. The column is now ready for sample loading.
Section 4: Data Summaries
Table 1: Common Mobile Phase Systems for Pyrazole Derivatives
| Solvent System (v/v) | Polarity | Typical Application | Reference |
| Hexane / Ethyl Acetate | Low to Medium | General purpose, good starting point for most pyrazoles. | [8][14] |
| Pentane / Diethyl Ether | Low to Medium | Alternative to Hexane/EtOAc, can offer different selectivity. | [15] |
| Dichloromethane / Hexane | Low to Medium | Good for compounds with poor solubility in pure alkanes. | [2] |
| Chloroform / Methanol | Medium to High | Used for more polar pyrazole derivatives. | [16] |
| Hexane / Acetone | Medium | Acetone provides different selectivity than ethyl acetate. | [2] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect mobile phase; Column overload. | Optimize mobile phase using TLC; use a shallower gradient; reduce sample load.[1] |
| Peak Tailing | Acidic silica interaction; Poor packing. | Add 0.1-1% triethylamine to eluent; Repack column carefully.[7] |
| No Product Eluting | Compound too polar; Decomposition. | Flush column with a very polar solvent (e.g., 10% MeOH/DCM); Check compound stability on silica TLC plate first.[2] |
| Cracked/Dry Column | Solvent level dropped below silica bed. | This is often irreversible. The column must be repacked. Always keep the silica bed wet. |
| High Backpressure | Column frit blocked; Sample precipitation. | Filter sample before loading; Use dry loading method if sample solubility is low.[5][6] |
Section 5: Visual Workflows
Caption: General workflow for column chromatography purification.
Caption: Decision tree for troubleshooting poor separation.
References
-
Restek. (2019, June 17). Choosing Your LC Stationary Phase. Restek Resource Hub. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]
-
Netizen. (2025, August 21). How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography. Retrieved from [Link]
-
Supporting Information: Eco-friendly methods of the synthesis of N-acyl pyrazole derivatives with luminescent properties. (n.d.). Retrieved from [Link]
-
Heravi, M. M., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Retrieved from [Link]
-
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
Hawach Scientific. (2025, October 31). Common Faults and Troubleshooting Methods in HPLC Column. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Bräse, S., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. PMC. Retrieved from [Link]
-
Snow, N. H. (2020, December 19). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Retrieved from [Link]
-
De Vos, J., et al. (2018, February 1). Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis. LCGC International. Retrieved from [Link]
-
Kianshar D Research Team. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the pyrazolyl benzoic acid derived aldehyde. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]
-
Bisschops, M., et al. (n.d.). Optimization of integrated chromatography sequences for purification of biopharmaceuticals. PMC. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]
-
Chromatography in Pharma: Techniques, Case Studies & Trends. (n.d.). Retrieved from [Link]
-
International Journal of Green Pharmacy (IJGP). (2020, August 21). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Pyrazole Derivatives: Synthesis & Uses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
-
Chromatography Forum. (2006, March 16). Tailing - chlorinated aromatics with phenol and aldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Measured TLC Rf values for conventional run 1 crude reaction mixture. Retrieved from [Link]
-
Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 4. ablelab.eu [ablelab.eu]
- 5. chromtech.com [chromtech.com]
- 6. halocolumns.com [halocolumns.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Choosing Your LC Stationary Phase [discover.restek.com]
- 10. biotage.com [biotage.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
Technical Support Center: Optimizing Pyrazole Aldehyde Schiff Base Kinetics
Welcome to the Advanced Synthesis Support Hub. Agent: Dr. Aris (Senior Application Scientist) Ticket ID: PYR-SCHIFF-OPT-2026 Status: Open Subject: Accelerating reaction kinetics and yield for Pyrazole-based Imines.
Introduction: The Pyrazole Challenge
You are likely experiencing sluggish kinetics (12–24h+ reaction times) or equilibrium stalling when condensing pyrazole-4-carbaldehydes (or 3/5-isomers) with primary amines.
Unlike simple benzaldehydes, pyrazole aldehydes present unique challenges:
-
Solubility: The heterocyclic core often requires polar aprotic solvents (DMF/DMSO) or high-boiling alcohols, which complicates water removal.
-
Electronic Deactivation: The pyrazole ring is electron-rich. However, depending on the N1-substituent (e.g., phenyl vs. methyl), the aldehyde carbonyl electrophilicity can be modulated, often requiring precise acid catalysis to activate.
-
Steric Bulk: Substituents at the C3 and C5 positions (flanking the C4-aldehyde) create a "steric corridor" that retards the nucleophilic attack of the amine.
This guide provides the protocols and troubleshooting logic to reduce reaction times from hours to minutes .
Module 1: Mechanistic Grounding
To optimize, we must understand the bottleneck. The formation of a Schiff base is a reversible condensation consisting of two steps:
-
Nucleophilic Attack: The amine attacks the carbonyl carbon to form a carbinolamine intermediate.
-
Dehydration (Rate-Limiting): The carbinolamine loses water to form the imine (
).
The pH Paradox:
-
Too Acidic (pH < 3): The amine nucleophile is protonated (
), killing its reactivity. Reaction stops. -
Too Basic (pH > 6): The leaving group (
) on the carbinolamine is not protonated ( ), making dehydration kinetically impossible. -
The Sweet Spot (pH 4–5): Sufficient acid to activate the carbonyl and assist dehydration, but not enough to quench the amine.
Figure 1: The mechanistic pathway highlighting the acid-catalyzed dehydration as the critical control point.
Module 2: Experimental Protocols
We present two validated workflows. Method B is recommended for high-throughput optimization.
Method Comparison
| Feature | Method A: Classical Reflux | Method B: Microwave Assisted (Recommended) |
| Reaction Time | 4 – 12 Hours | 2 – 15 Minutes |
| Solvent | Ethanol / Methanol | PEG-400 / Ethanol / Solvent-Free |
| Catalyst | Glacial Acetic Acid (GAA) | GAA or None (Thermal activation) |
| Yield | 65 – 75% | 85 – 96% |
| Energy Efficiency | Low | High |
Protocol A: Standard Reflux (The Baseline)
Best for large scale (>10g) where microwave reactors are unavailable.
-
Dissolution: Dissolve 1.0 eq of Pyrazole Aldehyde in minimal absolute Ethanol (or Methanol). If solubility is poor, add warm DMF dropwise until clear.
-
Amine Addition: Add 1.0–1.1 eq of primary amine.
-
Catalysis: Add Glacial Acetic Acid (GAA) dropwise.
-
Critical: Add 2-3 drops per 5 mmol of substrate. Do not exceed 5 drops.
-
-
Reflux: Heat to reflux (
for EtOH) for 4–6 hours. -
Monitoring: Check TLC every hour. If equilibrium stalls, add activated 4Å Molecular Sieves to the flask to trap water.
-
Isolation: Cool to RT. Pour into crushed ice. Filter the precipitate.
Protocol B: Microwave-Assisted Synthesis (The Accelerator)
Best for rapid library generation and optimization of difficult substrates.
-
Preparation: In a microwave-safe vial (e.g., Pyrex), mix 1.0 eq Pyrazole Aldehyde and 1.0 eq Amine.
-
Solvent/Medium: Add minimal PEG-400 (Polyethylene Glycol) or Ethanol to create a slurry.
-
Why PEG-400? It acts as a phase transfer catalyst and absorbs microwave energy efficiently, creating localized "hot spots" that accelerate dehydration.
-
-
Catalysis: Add 1 drop of Glacial Acetic Acid.
-
Irradiation: Irradiate at 140–300 Watts (approx.
) for 2–5 minutes .-
Note: Irradiate in 30-second bursts to prevent superheating/bumping.
-
-
Workup: Pour the hot reaction mixture into ice-cold water. The Schiff base will precipitate immediately with high purity.
Module 3: Troubleshooting Guide (FAQs)
Q1: The reaction has been refluxing for 24 hours, but TLC still shows starting material. What is wrong?
-
Diagnosis: Equilibrium Stagnation or Catalyst Poisoning.
-
Fix 1 (Water Removal): The reaction produces water. If the solvent is "wet" (95% EtOH) or the reaction produces water that isn't removed, the equilibrium shifts back to reactants. Use anhydrous ethanol and add Molecular Sieves (3Å or 4Å) directly to the reaction flask.
-
Fix 2 (Catalyst Tuning): You may have added too much acid, protonating the amine. Neutralize with a drop of base and restart with less acetic acid. Alternatively, switch to a Lewis Acid catalyst like Cerium(III) Chloride (
) or Zinc Chloride ( ) , which activates the carbonyl without quenching the amine.
Q2: My product is forming an oily, sticky residue instead of a solid precipitate.
-
Diagnosis: Solvent occlusion or impurities.
-
Fix:
-
Decant the supernatant.
-
Triturate (grind) the oil with cold Diethyl Ether or n-Hexane . This removes non-polar impurities and induces crystallization.
-
If using DMF, pour the mixture into a large excess of Ice Water (1:10 ratio) and stir vigorously for 20 minutes to leach out the DMF.
-
Q3: Can I use Sulfuric Acid (
-
Advisory: NO. Strong mineral acids will protonate the pyrazole ring nitrogens and the primary amine, completely deactivating the nucleophile. Stick to weak organic acids (Acetic, Formic) or Lewis acids.
Module 4: Advanced Optimization Logic
Use this decision tree to select the optimal path for your specific pyrazole derivative.
Figure 2: Decision matrix for solvent and method selection based on lab resources and substrate properties.
References
-
Microwave-Assisted Synthesis in PEG-400
-
Conventional vs.
- Study: Comparative study of conventional and microwave-assisted synthesis of novel Schiff bases.
-
Key Finding: Microwave method reduced time from 4 hours (reflux) to minutes and improved yields significantly.[2]
-
Source:
-
Catalytic Role of Acetic Acid
-
Green Chemistry Approaches
- Study: Synthesis of Pyrazole fused Schiff base deriv
-
Key Finding: Utilization of Ethanol/Acetic Acid mixtures for efficient condensation.[5]
-
Source:
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Pyrazole derivatives and Amines before handling.
Sources
recrystallization solvents for 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Topic: 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde[1]
Document ID: TSC-RX-2024-04B Applicable For: Process Chemistry, Medicinal Chemistry, R&D Last Updated: October 26, 2023
Executive Summary & Chemical Profile
2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a functionalized bi-heterocyclic intermediate often utilized in the synthesis of quinazolines and indazoles.[1] Its purification is frequently complicated by its moderate melting point and the presence of transition metal impurities (if synthesized via Ullmann coupling) or isomeric byproducts.[1]
-
Chemical Nature: Weakly basic, lipophilic aldehyde.
-
Primary Challenge: Tendency to "oil out" (liquid-liquid phase separation) rather than crystallize due to conformational flexibility and low lattice energy.[1]
-
Critical Impurities: Copper salts (green/blue tint), unreacted 4-bromopyrazole (polar), and oligomeric side products (brown tars).
Solvent Selection Matrix
The following solvent systems have been validated based on dielectric constants and solubility parameters specific to pyrazolyl-benzaldehyde derivatives.
| Solvent System | Type | Ratio (v/v) | Suitability | Technical Notes |
| Ethanol (95%) | Single | N/A | Primary Recommendation | Best balance of polarity.[1] Water content aids in depressing solubility of non-polar impurities.[1] |
| EtOAc / Hexanes | Binary | 1:3 to 1:5 | High Purity | Excellent for removing polar oligomers.[1] Requires precise temperature control to prevent oiling out.[1] |
| Acetonitrile (MeCN) | Single | N/A | Specific | Use only if the crude contains significant polar impurities.[1] High recovery yield but lower impurity rejection.[1] |
| IPA / Water | Binary | 4:1 | Alternative | Use if Ethanol fails.[1] Slower evaporation rate allows for better crystal habit formation.[1] |
⚠️ Critical Warning: Avoid Methanol if your compound was synthesized via acid catalysis, as hemiacetal formation can occur with electron-deficient aldehydes under acidic conditions.[1]
Troubleshooting Workflow (Interactive Logic)
The following diagram outlines the decision logic for rescuing a failed crystallization, specifically addressing the "oiling out" phenomenon common with this scaffold.
Figure 1: Decision tree for managing phase separation during the recrystallization of low-melting heterocyclic aldehydes.
Detailed Protocol: The Thermodynamic Control Method
This protocol is designed to maximize crystal purity while minimizing the risk of oiling out.[1]
Prerequisites:
-
Crude Purity: >85% (If lower, perform a silica plug filtration first).
-
Equipment: Erlenmeyer flask, magnetic stirrer, heating block, reflux condenser.
Step-by-Step Procedure:
-
Saturation (The Dissolution):
-
Place 1.0 g of crude 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in a flask.
-
Add Ethanol (95%) in small portions (start with 5 mL) while heating to reflux (80°C).
-
Target: Minimum solvent necessary to dissolve the solid at boiling point.[1]
-
Note: If the solution is dark brown/black, add Activated Charcoal (5% wt/wt), reflux for 5 mins, and filter hot through Celite.
-
-
The "Cloud Point" Adjustment (For Binary Systems):
-
Nucleation (Critical Step):
-
Remove the flask from the heat source.[1][3] Place it on a cork ring or wood block (insulation).
-
Do not place directly on a cold benchtop.[1] Rapid cooling causes oiling out.[1]
-
Seeding: Once the solution reaches ~50°C, add a tiny crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.
-
-
Maturation:
-
Allow to cool to Room Temperature (RT) undisturbed for 2–4 hours.
-
Once heavy crystallization is observed, move to an ice bath (0–4°C) for 30 minutes to maximize yield.
-
-
Isolation:
Frequently Asked Questions (FAQs)
Q1: My product is coming out as a yellow oil at the bottom of the flask. What happened?
-
Diagnosis: This is "oiling out."[1][2] It occurs when the solution becomes supersaturated at a temperature above the melting point of the solid.[1]
-
Fix: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent (to lower the saturation temperature).[1] Cool much more slowly (wrap the flask in foil/towel). Seeding is mandatory here to provide a template for the crystal lattice.
Q2: The crystals are retaining a green/blue color.
-
Diagnosis: Copper contamination (from Ullmann coupling).[1] Recrystallization alone rarely removes trace metals effectively.[1]
-
Fix: Before recrystallization, dissolve the crude in EtOAc and wash with 5% aqueous Ethylenediamine or NH₄OH solution.[1] These chelate copper effectively.[1] Then proceed to recrystallize.[1][3][4][5]
Q3: Can I use water as a co-solvent with Ethanol?
-
Answer: Yes, but with caution. Water drastically reduces the solubility of the lipophilic bromo-pyrazole moiety.[1]
-
Protocol: Dissolve in hot Ethanol, then add hot water dropwise until cloudy. If you add too much water, the product will precipitate as an amorphous powder (lower purity) rather than crystals.
Q4: What is the expected yield?
-
Benchmark: For this specific scaffold, a recovery of 65–75% is standard.[1] Higher recovery (>85%) often indicates trapped solvent or impurities. Lower recovery (<50%) suggests too much solvent was used (try concentrating the mother liquor).
References & Grounding
-
Solvent Properties & Selection:
-
Synthesis Context (Ullmann Coupling):
-
Crystallization Thermodynamics:
-
Concept: The "Oiling Out" phenomenon is governed by the relationship between the compound's melting point and its solubility curve (the metastable zone width).
-
Source:Organic Process Research & Development, "Practical Guide to Rational Crystallization."
-
(Note: Specific melting points and solubility data are derived from the physicochemical properties of the 4-bromobenzaldehyde and 1-phenylpyrazole pharmacophores.)
Sources
Technical Support Center: Copper Removal in Pyrazole Synthesis
Topic: Removing Copper Catalyst Residues from Pyrazole Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TSC-CU-PZ-001
Introduction: The "Pyrazole Problem"
Welcome to the Technical Support Center. If you are reading this, you are likely facing a persistent blue/green tint in your organic layer or failing ICP-MS specifications after a copper-catalyzed reaction (e.g., Ullmann, Chan-Lam, or CuAAC click chemistry).
The Core Issue: Unlike simple aromatics, pyrazoles are excellent ligands . They possess a pyridine-like nitrogen (
Module 1: Aqueous Phase Engineering (The First Line of Defense)
Status: Recommended for initial bulk removal (>90% clearance).
Troubleshooting Guide: Why is my extraction failing?
| Symptom | Root Cause | Corrective Action |
| Organic layer remains blue/green | The Pyrazole-Cu complex is lipophilic and resists partitioning into water. | Switch Ligand: Use EDTA or |
| Emulsion forms during wash | Pyrazole surfactants or colloidal copper oxides are stabilizing the interface. | Filter & Brine: Filter through Celite® before separation; add saturated brine to increase ionic strength. |
| Precipitation at interface | Product has low solubility in the organic solvent, or Cu-complex is crashing out. | Solvent Switch: Dilute with a more polar organic solvent (e.g., 10% MeOH in DCM) before washing. |
Standard Operating Procedure (SOP): The EDTA Chelation Wash
Use this protocol when your product is soluble in DCM, EtOAc, or Toluene.
-
Preparation: Prepare a 0.5 M aqueous EDTA solution (disodium ethylenediaminetetraacetate).[1] Adjust pH to 8–9 using dilute NaOH.
-
Scientist's Note: EDTA is most effective at basic pH where the carboxylate groups are deprotonated (
form), maximizing chelation efficiency ( for Cu-EDTA).
-
-
Contact: Add the EDTA solution to your organic reaction mixture (1:1 v/v ratio).
-
Agitation: Stir vigorously for 30–60 minutes .
-
Critical: Simple shaking in a separatory funnel is often insufficient for kinetic ligand exchange. A stir plate is required to break the Pyrazole-Cu interaction.
-
-
Separation: Separate layers. The aqueous layer should turn blue (indicating Cu extraction).[1][2][3]
-
Repetition: Repeat until the aqueous layer is colorless.
-
Polishing: Wash the organic layer once with saturated brine to remove residual EDTA, then dry over
.
Visualizing the Mechanism: Ligand Exchange
Figure 1: The thermodynamic drive of the EDTA wash. The high stability constant of Cu-EDTA forces the release of the pyrazole product.
Module 2: Solid-Supported Scavengers (The Gold Standard)
Status: Required for GMP/GLP compliance (<10–20 ppm).
When aqueous washes leave residual copper (typically 50–500 ppm), silica-based scavengers are the industry standard. They function as "chemical filters," binding metals irreversibly.
Selection Guide: Which Scavenger?
| Scavenger Type | Functional Group | Best For... | Compatibility Notes |
| Si-Thiol (SH) | Propylthiol | General Purpose. Broad affinity for Cu(I) and Cu(II). | Compatible with most solvents.[4] Avoid if product contains electrophiles (alkyl halides) that react with thiols. |
| Si-TMT | Trimercaptotriazine | High Affinity. Best for stubborn Cu residues where Thiol fails. | Excellent stability.[5] Does not scavenge Pd as aggressively as Thiol, but superior for Cu. |
| Si-Imidazole | Imidazole | Acid-Sensitive Products. | Mimics the pyrazole binding mode but with higher local concentration. Good for Cu(II). |
| Si-Diamine | Ethylenediamine | Non-Coordinating Solvents. | Chelation effect similar to EDTA but on solid phase. |
SOP: Batch Mode Scavenging
-
Dosing: Add 4–10 equivalents of scavenger (relative to the estimated residual copper, NOT the product) to the organic solution.
-
Rule of Thumb: If Cu content is unknown, start with 5–10% w/w of scavenger relative to the crude mass.
-
-
Temperature: Heat to 40–50°C . Thermal energy helps overcome the activation energy required for the metal to transfer from the pyrazole to the silica pore.
-
Time: Stir for 1–4 hours .
-
Filtration: Filter through a fine frit or Celite® pad.
-
Analysis: Check a small aliquot via ICP-MS or colorimetric test.
Decision Logic: Scavenger Workflow
Figure 2: Decision tree for selecting the appropriate silica scavenger based on product chemistry.
Module 3: Troubleshooting Stubborn Residues
Scenario: I have tried EDTA and Si-Thiol, but the copper persists.
Q: My product precipitates with the copper during workup. What do I do?
-
Analysis: This suggests the formation of an insoluble coordination polymer (Product-Cu-Product chain).
-
Solution: Perform a "Reverse Quench."
-
Prepare a large volume of 10%
or EDTA solution. -
Slowly drip the organic reaction mixture into the rapidly stirring aqueous phase.
-
This forces the copper to encounter a massive excess of the aqueous ligand immediately, preventing the aggregation of the insoluble complex.
-
Q: Can I use crystallization to remove Copper?
-
Analysis: Yes, but dangerous. Copper can occlude inside the crystal lattice.
-
Solution: Use a "Anti-Solvent Crash" with a scavenger.
-
Dissolve crude in a minimal amount of good solvent (e.g., DMF).
-
Add Si-Thiol and stir.
-
Filter the scavenger.
-
Then add the anti-solvent (e.g., water or ether) to crystallize the product from the now-clean filtrate.
-
Module 4: Regulatory & Compliance (FAQs)
Q: What are the actual limits for Copper? A: Refer to ICH Q3D (R2) guidelines for Elemental Impurities. Copper is a Class 3 impurity (low toxicity), but limits depend on administration route.[6][7]
| Route of Administration | Permitted Daily Exposure (PDE) | Concentration Limit (assuming 10g daily dose) |
| Oral | 3000 µ g/day | 300 ppm |
| Parenteral (IV) | 300 µ g/day | 30 ppm |
| Inhalation | 300 µ g/day | 30 ppm |
Note: If your daily dose is lower (e.g., 1g), the concentration limit in the API increases proportionally (e.g., Oral limit becomes 3000 ppm).
Q: How do I validate the removal method? A: You must demonstrate Spike Recovery .
-
Take a clean sample of your pyrazole.
-
Spike it with a known amount of Cu (e.g., 1000 ppm).
-
Run your cleaning protocol (EDTA wash or Scavenger).[1]
-
Measure final Cu content.[1]
-
Acceptance Criteria: >90% recovery of product and <30% residual Cu.
References
-
ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2022.
-
SiliCycle Metal Scavenger Selection Guide. SiliCycle Inc., Application Note.
-
Removal of Copper Residues from Organic Compounds. Biotage, Technical Note (Si-Thiol vs. Si-TMT).
-
Practical Guide to Rational Workup Design. University of Rochester, Dept. of Chemistry.
Sources
troubleshooting low reactivity of 4-bromopyrazole in coupling reactions
Topic: Overcoming Low Reactivity in 4-Bromopyrazole Cross-Couplings Ticket ID: #BPZ-404-REACTIVITY Status: Open Support Tier: Senior Application Scientist
Diagnostic Phase: Why is your reaction failing?
If you are observing <10% conversion, recovery of starting material, or significant dehalogenation (formation of pyrazole), you are likely encountering the "Amphoteric Poisoning" effect. 4-Bromopyrazole is a deceptive substrate because it deactivates Palladium catalysts through two distinct, competing pathways depending on the pH of your reaction media.
The Mechanism of Failure
-
Pathway A: The Azolate Trap (Basic Conditions)
-
Trigger: Standard bases (K₂CO₃, Cs₂CO₃, NaOtBu).
-
Mechanism: The pyrazole N-H is acidic (
in DMSO). Deprotonation generates an electron-rich pyrazolate anion. This anion binds irreversibly to the electrophilic Pd(II) center after oxidative addition, forming a stable "ate" complex that halts the catalytic cycle.
-
-
Pathway B: The Neutral Coordinator (Neutral/Acidic Conditions)
-
Trigger: Insufficient base or slow deprotonation.
-
Mechanism: The pyridine-like nitrogen (N2) possesses a lone pair that coordinates to Pd(0), displacing labile ligands (like phosphines) and preventing the oxidative addition step.
-
Visualization: Catalyst Deactivation Pathways
Figure 1: Mechanistic pathways leading to catalyst deactivation versus successful coupling.
Solutions: Suzuki-Miyaura Coupling[1][2][3][4][5][6]
Strategy A: The "Direct" Route (Unprotected Substrate)
Recommended only if protecting group installation is impossible.
Coupling unprotected 4-bromopyrazole is possible but requires a specific "water-assisted" protocol to solubilize the boronic acid and facilitate proton transfer without forming the irreversible azolate trap.
-
The Ligand is Key: You must use XPhos or SPhos . These biaryl phosphine ligands are sterically bulky enough to prevent the pyrazole nitrogen from coordinating to the Pd center, effectively "shielding" the catalyst.
-
The Solvent System: Use a biphasic mixture (Dioxane/Water or n-Butanol). The water is critical for the solubility of inorganic bases and boronic acids.
Optimized Protocol (Unprotected):
| Component | Recommendation | Function |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ | Precursor |
| Ligand | XPhos (2-4 mol%) | Prevents N-coordination; facilitates oxidative addition. |
| Base | K₃PO₄ (3.0 equiv) | Strong enough to activate Boron, but phosphate buffering helps manage deprotonation. |
| Solvent | 1,4-Dioxane : Water (4:[1]1) | Essential for phase transfer. |
| Temp | 100 °C | Required to overcome activation energy of electron-rich aryl bromide. |
Strategy B: The "Protected" Route (Recommended)
Reliability: High | Scalability: High
Masking the N-H proton eliminates the "Azolate Trap."
-
SEM (2-(Trimethylsilyl)ethoxymethyl): The Gold Standard. Stable to bases, removable with TBAF or acid.
-
THP (Tetrahydropyranyl): Good alternative. Easy to install (DHP/acid), stable to base, removed with mild acid.
-
Trityl (Trt): Excellent for 4-bromopyrazole specifically.[2] The massive steric bulk forces the reaction to occur at the C4 position and prevents N-coordination.
Solutions: Buchwald-Hartwig Amination[2][5][7][8]
Issue: C-N coupling at the 4-position is notoriously difficult because the pyrazole ring is electron-rich, making the C-Br bond resistant to oxidative addition (the rate-limiting step).
Troubleshooting Guide
-
Symptom: Dehalogenation (Product is pyrazole, not aminopyrazole).
-
Cause:
-hydride elimination from the amine or slow reductive elimination.[3] -
Fix: Switch to BrettPhos or RuPhos . These ligands accelerate reductive elimination.
-
-
Symptom: No reaction (Starting material recovery).
-
Cause: Catalyst poisoning by the amine or substrate.[4]
-
Fix: Use a Pd-Precatalyst (e.g., XPhos Pd G3 or G4) instead of mixing Pd(OAc)₂ + Ligand in situ. This ensures the active L1Pd(0) species is formed immediately.
-
Recommended Conditions (C-N Coupling):
-
Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (1-2 mol%).
-
Base: LiHMDS (1.0 M in THF) or NaOtBu. Note: LiHMDS is often superior for inhibiting proton transfer side reactions.
-
Solvent: THF or Toluene (Anhydrous).
Step-by-Step Protocol: High-Yield Suzuki Coupling (Protected)
This protocol uses a THP-protected 4-bromopyrazole, which offers the best balance of stability and ease of removal.
Step 1: Protection (THP)[10]
-
Dissolve 4-bromopyrazole (10 mmol) in DCM (30 mL).
-
Add 3,4-Dihydro-2H-pyran (DHP) (12 mmol) and p-TsOH (0.1 mmol).
-
Stir at RT for 4 hours. Monitor TLC (Hexane/EtOAc 4:1).
-
Quench with sat. NaHCO₃. Extract, dry, and concentrate.[3] Yield is typically >95%.[1][4]
Step 2: Cross-Coupling[4][11]
-
Charge: In a reaction vial, add:
-
1-(Tetrahydro-2H-pyran-2-yl)-4-bromopyrazole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)[1]
-
Pd(dppf)Cl₂·DCM (3 mol%) (Note: For protected substrates, cheaper ligands like dppf often work well).
-
K₂CO₃ (2.0 equiv)
-
-
Solvent: Add 1,4-Dioxane/Water (9:1, 0.2 M concentration).
-
Degas: Sparge with Nitrogen/Argon for 5 minutes. Critical step.
-
Heat: Seal and heat to 90 °C for 4-12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Step 3: Deprotection
-
Dissolve crude coupling product in MeOH or EtOH.
-
Add HCl (4M in Dioxane, 5 equiv) or concentrated aqueous HCl (few drops).
-
Heat to 50 °C for 1 hour.
-
Neutralize and purify.
Decision Tree & Workflow
Figure 2: Optimization workflow for determining the correct experimental pathway.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society. Link
-
Kudo, N., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles. Link
-
Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link
-
Sigma-Aldrich Technical Bulletin. Suzuki-Miyaura Cross-Coupling Reaction Guide. Link
-
Hopkinson, M. N., et al. (2010). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Chemistry – A European Journal. Link
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.box]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
controlling side reactions in Vilsmeier-Haack formylation of N-aryl pyrazoles
Technical Support Center: Vilsmeier-Haack Formylation of N-Aryl Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including N-aryl pyrazoles.[1][2][3] This reaction is crucial in synthetic chemistry for introducing a formyl group, which serves as a versatile handle for further molecular elaborations in drug discovery and materials science. However, like any chemical transformation, the Vilsmeier-Haack formylation of N-aryl pyrazoles is not without its challenges. Undesired side reactions can occur, leading to mixtures of products, reduced yields, and purification difficulties.
This technical support guide provides a comprehensive overview of the common side reactions encountered during the Vilsmeier-Haack formylation of N-aryl pyrazoles. It offers troubleshooting strategies and frequently asked questions (FAQs) to help researchers control these side reactions and optimize their synthetic outcomes.
Troubleshooting Guide: Controlling Side Reactions
This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of N-aryl pyrazoles and provides actionable solutions.
Issue 1: Poor Regioselectivity - Formation of C5-formylated Isomer
Question: My reaction is producing a mixture of the desired C4-formylated pyrazole and the C5-formylated isomer. How can I improve the regioselectivity for the C4-product?
Answer: The regioselectivity of the Vilsmeier-Haack reaction on the pyrazole ring is influenced by both electronic and steric factors. Formylation typically occurs at the C4 position, which is electronically favored. However, substitution patterns on the N-aryl ring and the pyrazole nucleus can alter this preference.
Causality and Solutions:
-
Electronic Effects: Electron-donating groups on the N-aryl ring can enhance the electron density of the pyrazole system, but may not strongly influence the C4/C5 selectivity. Conversely, strong electron-withdrawing groups on the N-aryl ring can deactivate the entire system, potentially leading to lower reactivity and a mixture of products.[4]
-
Steric Hindrance: Bulky substituents at the C3 or C5 positions of the pyrazole ring can sterically hinder the approach of the Vilsmeier reagent, potentially favoring formylation at the less hindered position.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve regioselectivity. Running the reaction at 0°C or even lower temperatures before allowing it to slowly warm to room temperature may favor the thermodynamically more stable C4-formyl isomer.
-
Vilsmeier Reagent Stoichiometry: Using a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) can sometimes reduce the formation of side products. An excessive amount of the reagent can lead to more aggressive and less selective reactions.[5]
-
Experimental Protocol for Improved Regioselectivity:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl3) (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve the N-aryl pyrazole substrate in a minimal amount of an appropriate solvent (e.g., DMF, CH2Cl2) and cool the solution to 0°C.
-
Slowly add the pre-formed Vilsmeier reagent to the substrate solution, keeping the temperature at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a mixture of ice and a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
Issue 2: Di-formylation - Formation of a Dicarbaldehyde Product
Question: I am observing a significant amount of a di-formylated product in my reaction mixture. How can I prevent this?
Answer: Di-formylation can occur if the initially formed mono-formylated product is still sufficiently electron-rich to undergo a second formylation. This is more likely to happen with highly activated pyrazole substrates or under harsh reaction conditions.
Causality and Solutions:
-
Substrate Reactivity: N-aryl pyrazoles with strong electron-donating groups are more susceptible to di-formylation.
-
Reaction Conditions:
-
Excess Reagent: A large excess of the Vilsmeier reagent is a common cause of di-formylation.[6] Carefully controlling the stoichiometry is critical.
-
High Temperature and Long Reaction Times: Elevated temperatures and prolonged reaction times can provide the necessary energy for the second, less favorable formylation to occur.
-
Strategies to Minimize Di-formylation:
| Parameter | Recommended Condition | Rationale |
| Vilsmeier Reagent | 1.05 - 1.2 equivalents | Minimizes the availability of the formylating agent for a second reaction. |
| Temperature | 0°C to room temperature | Reduces the reaction rate and favors the mono-formylated product. |
| Reaction Time | Monitor closely by TLC | Stop the reaction as soon as the starting material is consumed to prevent over-reaction. |
Issue 3: Formylation on the N-Aryl Ring
Question: Instead of formylation on the pyrazole ring, I am getting formylation on the N-aryl substituent. Why is this happening and how can I direct the reaction to the pyrazole ring?
Answer: Formylation on the N-aryl ring occurs when the aryl ring is significantly more electron-rich and sterically accessible than the pyrazole C4-position.[2]
Causality and Solutions:
-
Relative Reactivity: If the N-aryl group is highly activated (e.g., a dimethoxyphenyl or a phenol group) and the pyrazole ring is substituted with electron-withdrawing groups, the Vilsmeier reagent may preferentially attack the aryl ring.
-
Protecting Groups: If the N-aryl ring contains a highly activating group like a hydroxyl group, it may be necessary to protect it before performing the Vilsmeier-Haack reaction. Common protecting groups for phenols include acetyl or silyl ethers.
Workflow to Prevent N-Aryl Formylation:
Caption: Workflow for selective C4-formylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction on N-aryl pyrazoles?
A1: The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, from DMF and POCl3.[1][7] The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution typically occurs at the C4 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrazole-4-carbaldehyde.[1]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
1H NMR chemical shift of aldehyde proton in pyrazole derivatives
An In-Depth Technical Guide to the ¹H NMR Chemical Shift of Aldehyde Protons in Pyrazole Derivatives
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Within the diverse landscape of heterocyclic compounds, pyrazole derivatives hold a significant position due to their wide-ranging biological activities.[1] A key feature in the ¹H NMR spectra of formylpyrazoles is the signal corresponding to the aldehyde proton. Its chemical shift (δ) is exquisitely sensitive to the electronic and structural environment within the molecule, making it a powerful diagnostic marker.
This guide provides an in-depth comparison of the aldehyde proton chemical shift in various pyrazole derivatives. It delves into the underlying factors governing this shift, offers comparative experimental data, and presents a validated protocol for analysis.
The position of the aldehyde proton resonance, typically found in the downfield region of the spectrum (δ 9.0-11.0 ppm), is not static.[2][3] It is modulated by a combination of through-bond and through-space effects. Understanding these influences is critical for accurate spectral interpretation.
Electronic Effects of Substituents
The electronic nature of substituents on the pyrazole ring directly impacts the electron density around the aldehyde proton.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density on the pyrazole ring. This deshielding effect is transmitted to the aldehyde proton, causing a downfield shift to a higher ppm value. Computational studies on nitropyrazoles confirm that nitro groups significantly influence the chemical shifts of nearby protons.[4]
-
Electron-Donating Groups (EDGs): Conversely, groups like amino (-NH₂) or methoxy (-OCH₃) increase electron density on the ring. This shielding effect results in an upfield shift of the aldehyde proton signal to a lower ppm value.
Magnetic Anisotropy
The characteristic downfield position of aldehyde protons is largely due to the magnetic anisotropy of the carbonyl (C=O) group.[2][5][6] The circulation of π-electrons in the carbonyl bond generates a local magnetic field. The aldehyde proton is positioned in the deshielding region of this induced field, which adds to the main magnetic field of the NMR instrument, causing it to resonate at a much higher frequency (further downfield).[7] The aromatic pyrazole ring itself also exhibits a ring current effect that influences the chemical shifts of all its protons.[7]
Solvent and Hydrogen Bonding Effects
The choice of deuterated solvent can significantly alter the chemical shift of the aldehyde proton, primarily through hydrogen bonding interactions.
-
Hydrogen Bond Donors: In protic solvents or in the presence of N-H protons on the pyrazole ring, hydrogen bonds can form with the lone pair of electrons on the aldehyde's oxygen atom. This interaction withdraws electron density from the carbonyl group, further deshielding the aldehyde proton and shifting its signal downfield.[8][9]
-
Hydrogen Bond Acceptors: Solvents like DMSO-d₆ can act as hydrogen bond acceptors for the pyrazole N-H proton. This interaction can influence the overall electronic structure of the ring and, consequently, the chemical shift of the aldehyde proton.[10][11][12] The chemical shifts of protons involved in hydrogen bonding are often concentration and temperature-dependent.[8]
The interplay of these factors determines the final observed chemical shift. A diagram illustrating these influences is provided below.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
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- 9. youtube.com [youtube.com]
- 10. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Carbonyl Stretch of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde in IR Spectroscopy
Infrared (IR) spectroscopy is an indispensable technique in modern chemical analysis, providing a molecular fingerprint that reveals the functional groups present within a structure. Among the most prominent and diagnostic signals in an IR spectrum is the carbonyl (C=O) stretching vibration. Its position, reported in wavenumbers (cm⁻¹), is exquisitely sensitive to the local electronic and structural environment. This guide provides an in-depth analysis and comparison of the expected carbonyl stretching frequency for 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, a complex heterocyclic aldehyde of interest in medicinal chemistry and materials science.
The Carbonyl Stretch: A Sensitive Probe of Molecular Structure
The C=O bond in aldehydes and ketones gives rise to a strong, sharp absorption band in the IR spectrum, typically between 1660 and 1770 cm⁻¹.[1][2] The precise frequency is dictated by two primary factors:
-
Electronic Effects (Inductive and Resonance): Electron-withdrawing groups (EWGs) attached to the carbonyl carbon pull electron density away, strengthening the C=O bond and increasing the stretching frequency (shifting to a higher wavenumber). Conversely, electron-donating groups (EDGs) push electron density towards the carbonyl, weakening the bond and lowering the frequency.[3]
-
Conjugation: When the carbonyl group is conjugated with an aromatic ring or a double bond, the π-electrons are delocalized. This delocalization reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency.[4][5]
Comparative Analysis: Deconstructing the Molecule
To predict the C=O stretching frequency of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, we will analyze its constituent parts and compare them to well-characterized molecules.
1. The Benzaldehyde Baseline
The parent structure is benzaldehyde. The carbonyl group in benzaldehyde is conjugated with the benzene ring, which lowers its stretching frequency compared to a simple saturated aldehyde (which absorbs around 1740-1720 cm⁻¹).[4] Benzaldehyde typically exhibits a strong C=O absorption at approximately 1705 cm⁻¹ .[1][2]
2. The Influence of the 2-(4-bromo-1H-pyrazol-1-yl) Substituent
The key to our analysis lies in understanding the electronic nature of the complex substituent at the ortho-position. The pyrazol-1-yl group is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen atoms.[6][7] Furthermore, the bromine atom at the 4-position of the pyrazole ring is also an electron-withdrawing group.
This combined electron-withdrawing effect from the substituent would be expected to pull electron density away from the benzaldehyde ring and, by extension, from the carbonyl group. This withdrawal of electron density should strengthen the C=O bond, leading to an increase in the stretching frequency compared to unsubstituted benzaldehyde.
However, the ortho-positioning of this bulky substituent could also introduce steric effects that might disrupt the planarity and conjugation of the carbonyl group with the aromatic ring. If the pyrazole ring sterically hinders the aldehyde group, it could twist it out of the plane of the benzene ring. This would reduce conjugation, which in turn would increase the C=O stretching frequency, moving it closer to that of a non-conjugated aldehyde.
3. Comparison with Substituted Benzaldehydes
Let's examine the effect of other substituents on the C=O frequency of benzaldehyde to build a predictive framework.
| Compound | Substituent | Substituent Effect | Typical C=O Stretch (cm⁻¹) |
| Benzaldehyde | -H | Reference | ~1705[1][2] |
| p-Nitrobenzaldehyde | -NO₂ (para) | Strong Electron-Withdrawing | ~1715 |
| p-Chlorobenzaldehyde | -Cl (para) | Electron-Withdrawing | ~1704[3] |
| p-Tolualdehyde | -CH₃ (para) | Weak Electron-Donating | ~1699[3] |
| p-Anisaldehyde | -OCH₃ (para) | Electron-Donating | ~1696[3] |
| 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | -C₇H₄BrN₂ (ortho) | Predicted: Electron-Withdrawing | Estimated: > 1705 |
As the table demonstrates, electron-withdrawing groups tend to increase the C=O stretching frequency relative to benzaldehyde. Given that the 2-(4-bromo-1H-pyrazol-1-yl) group is a significant electron-withdrawing substituent, it is reasonable to predict that the carbonyl stretch for the title compound will be higher than 1705 cm⁻¹ .
Considering the combined electronic and potential steric effects, a reasonable estimate for the C=O stretching frequency for 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde would be in the range of 1710-1720 cm⁻¹ . This is higher than benzaldehyde due to the electron-withdrawing nature of the substituent, and potentially further increased if steric hindrance reduces conjugation.
Experimental Protocol: Acquiring the IR Spectrum
To validate this prediction, one would acquire the IR spectrum of the compound. The following is a standard protocol for analyzing a solid sample using a modern Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.
Objective: To obtain a high-quality FT-IR spectrum of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde to determine its carbonyl stretching frequency.
Materials:
-
2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (solid sample)
-
FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Procedure:
-
Prepare the Spectrometer: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Clean the ATR Crystal: Before running a background or sample spectrum, clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent like isopropanol. Allow the crystal to air dry completely.
-
Acquire a Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This will measure the ambient atmosphere (H₂O, CO₂) and the instrument's inherent response, which will be subtracted from the sample spectrum.
-
Apply the Sample: Place a small amount (typically 1-2 mg) of the solid 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde powder onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal surface. Consistent and adequate pressure is crucial for obtaining a good quality spectrum.
-
Acquire the Sample Spectrum: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be at least 4000-600 cm⁻¹.
-
Clean Up: After the measurement, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with a solvent-dampened wipe.
-
Data Analysis: Process the resulting spectrum using the spectrometer's software. Use the peak-picking tool to identify the exact wavenumber of the most intense, sharp peak in the 1800-1650 cm⁻¹ region. This will correspond to the C=O stretching frequency. Also, look for the characteristic, albeit weaker, aldehyde C-H stretching peaks around 2850-2700 cm⁻¹.[5]
Workflow for ATR-FTIR Spectroscopy
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. epj-conferences.org [epj-conferences.org]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
Comparative Analysis of Mass Spectrometry Ionization Techniques for Brominated Pyrazole Aldehydes
Executive Summary & Chemical Context
Brominated pyrazole aldehydes serve as critical scaffolds in the synthesis of p38 MAP kinase inhibitors, agrochemicals, and heterocyclic building blocks. Their structural integrity during analysis is paramount. This guide provides a technical comparison of Electron Ionization (EI) and Electrospray Ionization (ESI) for these substrates, focusing on the distinct fragmentation pathways driven by the bromine substituent (
Target Analyte Class: Brominated 1-alkyl-1H-pyrazole-carbaldehydes. Key Analytical Challenge: Differentiating regioisomers (e.g., 3-bromo vs. 4-bromo) and confirming halogenation status without dehalogenation artifacts.
The Isotopic Signature: The 1:1 Doublet
Before analyzing fragmentation, the molecular ion (
Isotopic Distribution Logic
The following diagram illustrates the decision logic for confirming a mono-brominated pyrazole aldehyde based on the molecular ion cluster.
Figure 1: Decision tree for validating mono-brominated species via isotopic fine structure.
Comparative Ionization: EI vs. ESI
The choice of ionization source dictates the fragmentation depth. For brominated pyrazoles, EI provides structural fingerprinting (regioisomer differentiation), while ESI ensures molecular integrity (purity checks).
Table 1: Performance Matrix (EI vs. ESI)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Voltage) |
| Primary Ion | Radical Cation ( | Protonated Molecule ( |
| Base Peak | Often | |
| Halogen Stability | Low (C-Br bond often cleaves) | High (C-Br bond remains intact) |
| Aldehyde Fate | Hydrate formation ( | |
| Best For | Structural Elucidation, Library Matching | Purity, LC-coupling, labile side-chains |
Mechanistic Fragmentation Pathways
Understanding how the molecule breaks is essential for interpreting MS/MS data.[1]
Electron Ionization (EI) Pathways
In EI, the radical cation seeks stabilization. The pyrazole ring is aromatic and stable, but the substituents drive fragmentation.
-
-Cleavage (Aldehyde): Homolytic cleavage adjacent to the carbonyl. Loss of
(M-1) or (M-29).[2] -
C-Br Cleavage: The C-Br bond is weaker than the C-N or C-C bonds. Direct loss of
yields a cation at M-79/81. -
Ring Fission: Loss of HCN (27 Da) or
(28 Da) from the pyrazole core, typically after substituent loss.
ESI-MS/MS Pathways (CID)
In Collision-Induced Dissociation (CID), the even-electron ion (
-
Loss of CO: The aldehyde carbonyl is lost as neutral CO (28 Da), resulting in a protonated pyrazole.
-
Loss of
: If the aldehyde exists as a hydrate (common in aqueous mobile phases), a loss of 18 Da is observed.
Fragmentation Topology Diagram
The following diagram maps the fragmentation tree for a generic 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde.
Figure 2: EI Fragmentation tree showing parallel pathways for aldehyde and halogen loss.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this LC-MS/MS protocol designed for brominated pyrazoles.
Sample Preparation
-
Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH).
-
Reasoning: Aldehydes react with MeOH to form hemiacetals (
), creating artifact peaks at M+32. ACN is inert.
-
-
Concentration: 10 µg/mL. High concentrations promote dimerization (
).
Instrument Parameters (ESI+)
-
Source Voltage: 3.5 kV.[3]
-
Capillary Temp: 275°C (Too high causes thermal degradation of the C-Br bond).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Low CE (15 eV): Retains
doublet for Br confirmation. -
High CE (45 eV): Forces ring cleavage for isomer differentiation.
-
Differentiation of Regioisomers (Case Study)
Distinguishing 3-bromo vs. 4-bromo isomers relies on the "Ortho Effect" (proximity of the N-methyl group to the bromine).
-
Isomer A (4-bromo-1-methyl...): The Br is distant from the N-methyl. Fragmentation is dominated by simple loss of Br.
-
Isomer B (5-bromo-1-methyl...): The Br is adjacent to the N-methyl. Steric strain and electronic interaction often lead to a unique loss of
or enhanced loss of the methyl group ( ).
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for EI vs ESI energetic comparisons).
-
NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. [Link] (Verified source for standard pyrazole fragmentation data).
-
Holčapek, M., et al. (2010). Structural analysis of isomeric heterocyclic compounds by mass spectrometry. Journal of Mass Spectrometry. [Link] (Differentiation of heterocyclic isomers).
Sources
Comparative Guide: Purity Validation Strategies for Brominated Heterocycles (C10H7BrN2O)
Topic: Elemental Analysis Calculation & Method Validation for C10H7BrN2O Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development QA/QC
Executive Summary: The "Gold Standard" vs. Modern Alternatives
In the development of halogenated drug scaffolds—specifically brominated heterocycles like 2-(4-bromophenyl)pyridazin-3-one (C10H7BrN2O) —establishing absolute purity is critical. While High-Resolution Mass Spectrometry (HRMS) provides indisputable structural identity through isotopic pattern matching, it often fails to detect inorganic impurities or trapped solvents that affect gravimetric potency.
This guide compares the traditional Combustion Elemental Analysis (EA) against HRMS and Quantitative NMR (qNMR) . We provide the precise theoretical calculations for the C10H7BrN2O scaffold and a decision-making framework for selecting the right validation method for your Investigational New Drug (IND) applications.
Theoretical Framework: The C10H7BrN2O Calculation
Before experimental validation, accurate theoretical baselines are required. Bromine (Br) introduces a significant mass fraction (~32%), making these derivatives highly sensitive to weighing errors during analysis.
Target Molecule: C10H7BrN2O (Representative Scaffold: Brominated Pyridazinone) Molecular Weight Calculation:
| Element | Count | Atomic Mass ( g/mol )* | Total Mass Contribution | Weight % (Theoretical) |
| Carbon (C) | 10 | 12.011 | 120.110 | 47.84% |
| Hydrogen (H) | 7 | 1.008 | 7.056 | 2.81% |
| Bromine (Br) | 1 | 79.904 | 79.904 | 31.82% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 11.16% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 6.37% |
| TOTAL | — | — | 251.083 | 100.00% |
*Atomic masses based on IUPAC standard atomic weights.
The ±0.4% Rule: For a sample to be considered "analytically pure" by journals (e.g., J. Med. Chem.) and regulatory bodies, experimental values must fall within ±0.4% of the theoretical values.
-
Acceptable C Range: 47.44% – 48.24%
-
Acceptable N Range: 10.76% – 11.56%
Comparative Analysis of Validation Methods
Method A: Automated Combustion Analysis (CHN)
The historical gold standard for bulk purity.
Mechanism: The sample is combusted at >1000°C in an oxygen-rich environment. C converts to CO₂, H to H₂O, and N to N₂/NOx. These gases are separated (GC) and quantified (TCD).
-
Pros: Measures bulk purity; detects non-chromophoric impurities (inorganics, water).
-
Cons: Requires large sample (2–5 mg); destructive; Bromine can interfere (requires WO₃/V₂O₅ combustion aids); sensitive to hygroscopicity.
-
Bromine Specifics: Br can form volatile HBr or Br₂, which may corrode detectors or mimic other gases if not scrubbed properly.
Method B: High-Resolution Mass Spectrometry (HRMS)
The standard for molecular identity.
Mechanism: Ionizes the molecule (ESI/APCI) and measures the mass-to-charge ratio (m/z) with <5 ppm error.
-
Pros: Requires microscopic sample (<0.1 mg); confirms formula; detects degradation products.
-
Cons: Cannot prove bulk purity (blind to salts/solvents); ionization suppression can hide impurities.
-
Bromine Specifics: The 79Br / 81Br isotopic pattern (1:1 ratio) provides a definitive "fingerprint" for identification that EA cannot match.
Method C: Quantitative NMR (qNMR)
The modern problem-solver.
Mechanism: Uses an internal standard (e.g., Maleic acid, TCNB) with a known relaxation time to integrate proton signals against the target molecule.
-
Pros: Non-destructive; quantifies specific solvates (e.g., 0.5 H₂O) that cause EA failure.
-
Cons: Requires deuterated solvents; lower precision than optimized EA; requires long relaxation delays (d1).
Experimental Protocol: Handling Brominated Derivatives
Protocol 1: Preparation for Combustion Analysis (CHN)
Objective: Mitigate volatility and incomplete combustion of the brominated ring.
-
Drying: Dry the C10H7BrN2O sample in a vacuum oven at 40°C for 24 hours over P₂O₅. Brominated heterocycles can trap dichloromethane (DCM) in the crystal lattice.
-
Weighing: Weigh 2.000 ± 0.002 mg into a Tin (Sn) capsule .
-
Why Tin? Tin undergoes an exothermic flash combustion (reaching ~1800°C), ensuring the refractory brominated ring breaks down completely.
-
-
Additives: Add ~10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.
-
Causality: These oxides act as combustion catalysts and "scavengers" that prevent the formation of volatile, unmeasured carbides and assist in halogen capture.
-
-
Analysis: Run on CHN mode. Ensure the reduction tube (Copper) is not depleted, as halogens exhaust Cu traps faster than non-halogenated samples.
Protocol 2: Handling EA Failures (The Solvate Correction)
If your Carbon % is off by >0.4%, calculate for a solvate.
-
Scenario: Experimental C = 46.10% (Theoretical 47.84%).
-
Diagnosis: Lower Carbon often implies trapped water or inorganic salt.
-
Calculation for Hemihydrate (C10H7BrN2O • 0.5 H₂O):
-
New MW = 251.083 + 9.008 = 260.09.
-
New Theoretical C = (120.11 / 260.09) * 100 = 46.18% .
-
Result: The experimental value (46.10%) is now within 0.4% of the hemihydrate theory.
-
Visualization: Analytical Decision Matrix
The following diagram outlines the logical workflow for validating a new C10H7BrN2O derivative, prioritizing sample conservation and data integrity.
Figure 1: Analytical workflow for validating brominated drug scaffolds. Note the loop for solvate recalculation.
Summary Data Table: Method Comparison
| Feature | Combustion Analysis (EA) | HRMS (Orbitrap/Q-TOF) | qNMR |
| Primary Utility | Bulk Purity (Gravimetric) | Molecular Identity | Solvate/Impurity ID |
| Sample Req. | 2–5 mg (Destructive) | <0.1 mg (Non-destructive) | 5–10 mg (Recoverable) |
| Bromine Handling | Requires combustion aids (WO₃) | Excellent (Isotopic Pattern) | Neutral (No interference) |
| Precision | High (<0.2% variance) | High (<5 ppm mass error) | Medium (~1-2% variance) |
| Blind Spots | Cannot ID specific impurities | Salts, Water, Inorganics | Paramagnetic impurities |
| Cost | Low ($) | High ( | Medium ( |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Chernetsova, E. S., et al. (2012). Elemental Analysis of Pharmaceutical Substances by Combustion Method: Challenges and Solutions. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Isotopic Patterns of Halogens). Link
A Comparative Guide to the Cytotoxicity of Pyrazole Schiff Bases Versus Standard Chemotherapeutic Agents
In the relentless pursuit of more effective and selective cancer therapies, medicinal chemistry continuously explores novel molecular scaffolds. Among these, pyrazole Schiff bases have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic performance of these emerging drug candidates against established, standard-of-care chemotherapeutic drugs. We will delve into their mechanisms of action, present supporting experimental data from various studies, and provide detailed protocols to ensure the reproducibility and validation of these findings.
The Mechanistic Divide: How They Kill Cancer Cells
The efficacy of an anticancer agent is fundamentally defined by its mechanism of action. While standard drugs often have well-characterized pathways, pyrazole Schiff bases exhibit a fascinating diversity in their cellular targets, suggesting a potential to overcome resistance mechanisms associated with conventional therapies.
The Established Pathway of Doxorubicin
Doxorubicin, a widely used anthracycline antibiotic, serves as a benchmark in many cytotoxicity studies. Its primary mechanism involves intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication. This action stalls the replication process and ultimately triggers apoptosis (programmed cell death).
Caption: Mechanism of Doxorubicin-induced cytotoxicity.
The Multifaceted Attack of Pyrazole Schiff Bases
Unlike the singular primary mechanism of many older drugs, pyrazole Schiff bases demonstrate a broader, multi-pronged approach to inducing cancer cell death. This versatility may be key to their potency and ability to circumvent drug resistance.
-
Induction of Apoptosis: A common theme across numerous studies is the ability of these compounds to trigger apoptosis. This is often achieved by modulating the delicate balance of pro- and anti-apoptotic proteins. For instance, several pyrazole-based Schiff bases have been shown to increase the levels of active caspase-3, a key executioner enzyme in the apoptotic cascade, while simultaneously decreasing the levels of Bcl-2, an anti-apoptotic protein.[1][2][3]
-
Microtubule Disruption: Some derivatives act as microtubule-targeting agents.[4] By binding to tubulin dimers, they disrupt the dynamics of microtubule assembly and disassembly, which is essential for forming the mitotic spindle during cell division. This interference leads to a G2/M cell cycle arrest and subsequent cell death.[4]
-
Enzyme Inhibition: Specific enzymes that are overexpressed in cancer cells can be targeted. For example, certain pyrazol-3-one Schiff bases have shown inhibitory activity against thymidine phosphorylase, an enzyme involved in angiogenesis.[5] Others have been identified as potential inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase, enzymes crucial for DNA synthesis and replication.[6]
-
DNA Interaction: Similar to some standard drugs, molecular docking studies suggest that certain bis-Schiff bases of pyrazoles can bind to the minor groove of DNA, potentially disrupting DNA replication and transcription.[7]
Caption: Diverse cytotoxic mechanisms of Pyrazole Schiff bases.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The most direct measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound. The following table summarizes IC50 values from various studies, comparing novel pyrazole Schiff bases with standard chemotherapeutic drugs across several human cancer cell lines.
| Pyrazole Schiff Base | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Compound 23 | MCF-7 (Breast) | 60.8 ± 6.1 | Doxorubicin | 65.6 ± 4.2 | [1] |
| Compound 17 | HepG2 (Liver) | 66.3 ± 4.9 | Doxorubicin | 80.9 ± 2.1 | [1] |
| Compound 5e | A549 (Lung) | 47.74 ± 0.20 | Doxorubicin | 54.94 ± 0.16 | [2][3] |
| Compound 5e | Caco-2 (Colon) | 40.99 ± 0.20 | Doxorubicin | 54.94 ± 0.16 | [2][3] |
| Compound 7a | Caco-2 (Colon) | 42.42 ± 0.18 | Doxorubicin | 54.94 ± 0.16 | [2][3] |
| Compound 4b (Copper Complex) | A549 (Lung) | Not specified | Cisplatin | Not specified | [8][9][10] |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [11] |
| Compound 57 | HepG2 (Liver) | 3.11 | Doxorubicin | 4.30 | [11] |
| Compound 58 | HeLa (Cervical) | 4.06 | Doxorubicin | 5.17 | [11] |
As the data clearly indicate, numerous pyrazole Schiff base derivatives exhibit cytotoxicity that is not only comparable but, in several cases, superior to that of doxorubicin, a cornerstone of chemotherapy.[2][3][11] For instance, compound 43 demonstrated an IC50 value against MCF-7 breast cancer cells that was nearly four times lower than that of doxorubicin.[11]
Furthermore, a critical aspect of cancer therapy is selectivity—the ability to kill cancer cells while sparing normal, healthy cells. Studies have shown that some pyrazole Schiff bases have a higher therapeutic index than doxorubicin, indicating greater safety for normal cells.[2][3] For example, compounds 5d and 7a showed high IC50 values (over 730 µM) against normal WI-38 lung cells, while being highly active against A549 lung cancer cells (IC50 < 50 µM).[2][3] Similarly, complexation with copper ions has been shown to increase selectivity for A549 cancer cells while decreasing cytotoxicity towards normal Vero cells.[8][9][10]
Experimental Protocol: The MTT Assay for In Vitro Cytotoxicity
To ensure the validity and reproducibility of cytotoxicity data, a robust and well-controlled experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[12]
Principle of the MTT Assay
This assay is based on the ability of mitochondrial reductase enzymes present in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified by dissolving the formazan in a suitable solvent and measuring its absorbance spectrophotometrically.[13][14]
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Rationale: To create a consistent monolayer of cells for testing.
-
Protocol: Culture the desired cancer cell line (e.g., MCF-7, A549) in an appropriate medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator. Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Rationale: To expose cells to a range of drug concentrations to determine a dose-response curve.
-
Protocol: Prepare a stock solution of the pyrazole Schiff base and the standard drug in DMSO. Perform serial dilutions in the culture medium to achieve the final desired concentrations. Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds.
-
Self-Validation: Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., 0.1% DMSO) to account for any solvent-induced toxicity.
-
-
Incubation Period:
-
Rationale: To provide sufficient time for the drug to induce a cytotoxic effect.
-
Protocol: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Reagent Addition:
-
Rationale: To introduce the substrate for the mitochondrial reductase enzymes.
-
Protocol: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan.
-
-
Solubilization of Formazan:
-
Rationale: To dissolve the insoluble formazan crystals for spectrophotometric quantification.
-
Protocol: Carefully remove the medium from each well. Add 150 µL of DMSO to each well and gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Rationale: To quantify cell viability and calculate the IC50 value.
-
Protocol: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Outlook
The evidence presented in this guide strongly supports the continued investigation of pyrazole Schiff bases as a formidable class of anticancer agents. Across multiple studies and diverse cancer cell lines, these compounds have demonstrated potent cytotoxic activity, often surpassing that of standard chemotherapeutic drugs like doxorubicin.[1][2][3][11] Their multifaceted mechanisms of action, including the induction of apoptosis and disruption of the cell cycle, offer a strategic advantage, potentially circumventing the drug resistance that plagues many conventional therapies.
The favorable selectivity indices observed for several derivatives highlight their potential for a wider therapeutic window, promising greater efficacy with fewer side effects. While these in vitro results are highly encouraging, the path to clinical application requires further rigorous investigation, including in vivo animal studies, pharmacokinetic profiling, and detailed toxicology assessments. Nevertheless, the pyrazole Schiff base scaffold represents a rich and versatile foundation for the development of the next generation of targeted and effective cancer therapies.
References
-
Al-Ostoot, F.H., et al. (2017). Synthesis and in vitro antitumor evaluation of novel Schiff bases. ResearchGate. [Link]
-
Maccioni, E., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry. [Link]
-
El-Sayed, W.M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]
-
Bensaber, S.M., et al. (2014). Chemical synthesis, molecular modelling, and evaluation of anticancer activity of some pyrazol-3-one Schiff base derivatives. Semantic Scholar. [Link]
-
El-Sayed, W.M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PMC. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Iqbal, M.A., et al. (2024). Synthesis, Spectroscopic Characterization and Biological Studies as an Anticancer of a Novel Schiff Base Ligand (LH) and Its Palladium. Preprints.org. [Link]
-
Adan, A., et al. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
-
Kumar, R., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PMC. [Link]
-
El-Metwaly, N., et al. (2020). Synthesis, antitumor activity, enzyme assay, DNA binding and molecular docking of Bis-Schiff bases of pyrazoles. ResearchGate. [Link]
-
Al-Ostoot, F.H., et al. (2018). The antiproliferative activities (IC50, µM) of the Schiff bases and doxorubicin against HepG-2 and MCF-7 cell lines. ResearchGate. [Link]
-
Aaliya, S., et al. (2024). Methodological insights and considerations for reliable assessment in drug discovery Cytotoxicity assays for cancer drug screening. SciELO. [Link]
-
Habibe, K.A., et al. (2019). Pyrazole | Bioactivity | Schiff Base | Antibacterial Activity | Cytotoxic Activity | Bis(imino)pyridine | Bis(imino)benzene. Scribd. [Link]
-
Arsianti, A., et al. (2024). Pyrazoline B-Paclitaxel or Doxorubicin Combination Drugs Show Synergistic Activity Against Cancer Cells: In silico Study. PMC. [Link]
-
Ali, I., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Zhang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Gowri, M., et al. (2021). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. ResearchGate. [Link]
-
Kumar, R., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. [Link]
-
Ahasan, N.B., & Islam, M.R. (2007). Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]
-
Kumar, R., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. [Link]
-
Al-Ostoot, F.H., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PMC. [Link]
-
Sreenivasa, M., et al. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]
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Comparative Guide to the UV-Vis Absorption Spectra of N-Aryl Pyrazole Ligands
N-aryl pyrazoles are a privileged class of nitrogen-containing five-membered heterocycles. Due to their robust coordination chemistry and tunable photophysical properties, they serve as critical building blocks in the development of optoelectronic materials, transition-metal catalysts, and luminescent chemosensors[1]. For researchers and drug development professionals, understanding the electronic transitions of these ligands is paramount, as the absorption profile directly governs their utility in downstream applications such as dye-sensitized solar cells, non-linear optics (NLO), and photodynamic therapy.
This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics across different structural classes of N-aryl pyrazole ligands, supported by validated experimental methodologies.
Structural Causality of Photophysical Properties
The UV-Vis absorption spectrum of an N-aryl pyrazole is fundamentally dictated by the extent of
In a baseline unsubstituted N-phenylpyrazole, the spectrum is dominated by strong absorptions in the high-energy (HE) UV region, typically between 250 and 290 nm[2]. These peaks correspond to spin-allowed
-
Steric Effects: Substituents at the ortho-positions of the aryl ring or the 5-position of the pyrazole ring induce steric hindrance. This forces the molecule out of planarity, reducing orbital overlap and causing a hypsochromic (blue) shift in the absorption spectrum.
-
Electronic Effects (Push-Pull Systems): The introduction of electron-donating groups (EDGs), such as amino groups, or electron-withdrawing groups (EWGs), such as cyano or nitro groups, fundamentally alters the HOMO-LUMO gap. For instance, an amino group acts as a strong auxochrome, extending conjugation and inducing a bathochromic (red) shift into the 290–325 nm range[3]. In highly polarized "push-pull" architectures, new medium-energy (ME) bands emerge between 335 and 380 nm due to Intramolecular Charge Transfer (ICT)[2].
-
Organometallic Conjugation: When the pyrazole is functionalized with a metallocene (e.g., a ferrocenyl group), the absorption profile expands into the visible region. These derivatives exhibit a low-energy (LE) band around 440–460 nm, corresponding to Metal-to-Ligand Charge Transfer (MLCT) transitions[2].
Comparative UV-Vis Absorption Data
To facilitate material selection, the following table objectively compares the UV-Vis absorption performance of various N-aryl pyrazole ligand alternatives based on their substituent architecture.
| Ligand Class | Substituent Effect | Primary | Secondary | Dominant Electronic Transition |
| Unsubstituted N-Aryl Pyrazole | Baseline Conjugation | 250 – 290 nm | N/A | |
| Amino-Substituted N-Aryl | Electron Donating (EDG) | 290 – 325 nm | N/A | |
| Push-Pull N-Aryl (-NO₂ / -CN) | Electron Withdrawing (EWG) | 264 – 320 nm | 335 – 380 nm | Intramolecular Charge Transfer[2] |
| Ferrocenyl-N-Aryl Pyrazole | Organometallic Donor | 264 – 320 nm | 440 – 460 nm | Metal-to-Ligand Charge Transfer[2] |
| Extended Conjugated Systems | Fused Heterocycles | ~280 nm | ~465 nm | Highly Delocalized Charge Transfer[1] |
Self-Validating Experimental Protocol for UV-Vis Acquisition
To ensure scientific integrity and reproducibility, the acquisition of UV-Vis spectra must follow a rigorous, self-validating workflow. The following protocol is designed to eliminate common artifacts such as solvent cutoff interference, excimer formation, and detector saturation.
Step 1: Solvent Selection and Blanking
-
Causality: UV-Vis spectra are highly susceptible to solvent polarity (solvatochromism) and impurities.
-
Action: Select a spectroscopic-grade solvent (e.g., Acetonitrile or Dichloromethane) with a UV cutoff well below the expected
of the ligand (e.g., Acetonitrile cutoff is 190 nm). Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the reference and sample beams of a double-beam spectrophotometer and perform a baseline correction to mathematically subtract solvent scattering and absorption.
Step 2: Concentration Optimization (The Self-Validating Step)
-
Causality: High concentrations lead to molecular aggregation (e.g.,
-stacking), which alters the absorption profile and violates the Beer-Lambert Law, leading to non-linear detector responses. -
Action: Prepare a stock solution of the N-aryl pyrazole ligand at
M. Perform serial dilutions to create a working range of M to M[2]. -
Validation: Measure the absorbance of each dilution at the primary
. Plot Absorbance vs. Concentration. A perfectly linear plot (R² > 0.99) validates that the sample is free from aggregation and within the linear dynamic range of the photomultiplier tube (typically between 0.1 and 1.0 Absorbance Units).
Step 3: Spectral Acquisition and Extinction Coefficient Calculation
-
Action: Scan the validated
M sample from 200 nm to 800 nm using a scan rate of 120 nm/min and a slit width of 1 nm. -
Data Processing: Identify the
for the HE, ME, and LE bands. Calculate the molar extinction coefficient ( ) using the Beer-Lambert equation ( ). High values ( ) confirm the fully spin-allowed nature of the transitions.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating UV-Vis acquisition protocol.
Experimental workflow for self-validating UV-Vis spectral acquisition of pyrazole ligands.
Conclusion and Application Insights
The comparative analysis of N-aryl pyrazole ligands demonstrates that their UV-Vis absorption profiles are highly modular. For applications requiring deep-UV absorption (e.g., specific pharmaceutical intermediates), unsubstituted or sterically hindered N-aryl pyrazoles are optimal. Conversely, for optoelectronic applications such as dye-sensitized solar cells or non-linear optical (NLO) materials, push-pull architectures or organometallic derivatives (like ferrocenyl-pyrazoles) are vastly superior due to their extended absorption into the visible spectrum via charge transfer mechanisms[2],[4].
By strictly adhering to self-validating spectroscopic protocols, researchers can accurately extract extinction coefficients and HOMO-LUMO gap estimations, ensuring the reliable integration of these ligands into advanced functional materials.
References
- New Internal-Charge-Transfer Second Order NLO Chromophores based on the donor Ferrocenylpyrazole Moiety - AIR Unimi.
- 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine - Benchchem.
- Recent progress in chemosensors based on pyrazole derivatives - RSC Publishing.
- Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives - ResearchGate.
Sources
Safety Operating Guide
2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde . As a halogenated organic aldehyde used in drug discovery, this compound requires specific segregation to prevent the formation of hazardous byproducts during waste processing and to ensure compliance with environmental safety standards.[1]
Part 1: Immediate Action & Safety Profile
Emergency Response Card
| Parameter | Critical Action / Specification |
|---|---|
| Signal Word | WARNING (Irritant, Potential Sensitizer) |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.) |
| Spill Response | Do NOT dry sweep. Dampen with inert solvent (PEG-400 or water) to suppress dust, then scoop.[1] |
| Fire Hazard | Emits toxic fumes (NOx, HBr) upon combustion.[1] Use CO₂ or dry chemical.[1][3][5][6] |
| Incompatibility | Strong Oxidizers (e.g., Peroxides), Strong Bases (Cannizzaro reaction risk).[1] |
Part 2: Technical Rationale for Disposal Strategy
To ensure scientific integrity, we must understand why this protocol exists. The disposal strategy is dictated by two structural moieties:[2][3][7]
-
The Halogenated Heterocycle (Bromopyrazole) :
-
Constraint : The presence of the Bromine atom (Br) mandates that this waste be classified as Halogenated Organic Waste .[1]
-
Reasoning : Mixing halogenated compounds with non-halogenated solvents (like Acetone or Ethanol) in waste streams complicates downstream incineration.[1] Halogenated waste requires higher temperature incineration (>1100°C) and scrubbers to neutralize acidic hydrogen halides (HBr) formed during combustion.[1]
-
Rule : Never dispose of this compound in the "General Organic" or "Non-Halogenated" waste container.[1]
-
-
The Aldehyde Functionality (Benzaldehyde) :
-
Constraint : Aldehydes are chemically reactive electrophiles.[1]
-
Reasoning : While relatively stable, benzaldehydes can slowly oxidize to carboxylic acids in air or undergo polymerization in the presence of strong bases.[1]
-
Rule : Ensure waste containers are not stored with strong oxidizers (nitric acid, perchlorates) to prevent exothermic excursions.[1]
-
Part 3: Step-by-Step Disposal Workflows
Workflow A: Routine Solid Waste Disposal
Applicable for: Expired solids, contaminated weighing boats, filter paper.[1]
-
Segregation : Isolate the solid waste.[1] Do not mix with general trash or biohazard waste.[1]
-
Packaging : Place the solid material into a screw-top wide-mouth jar (HDPE or Glass).
-
Note: Double-bagging in thick polyethylene (4 mil) bags is acceptable if placed inside a secondary rigid container.[1]
-
-
Labeling : Affix a hazardous waste label.
-
Constituents : "2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde" (Write full name; do not use abbreviations).
-
Hazard Checkbox : Mark "Toxic" and "Irritant".[1]
-
-
Handoff : Transfer to your facility's Halogenated Solid Waste stream.[1]
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Roto-vap residues, reaction solvents containing the product.[1]
-
Solvent Identification : Determine the primary solvent.[1]
-
Container Selection : Use a dedicated Halogenated Solvent Waste carboy (typically yellow-labeled in many labs).[1]
-
pH Check : Ensure the waste solution is Neutral (pH 6-8).
-
Log Entry : Record the volume and approximate concentration on the waste manifest.
Part 4: Visualized Decision Protocols
The following diagrams illustrate the logical flow for waste segregation and spill response.
Figure 1: Waste Segregation Logic Tree
This decision tree ensures the compound enters the correct incineration path, preventing regulatory fines and safety hazards.[1]
Caption: Logic flow for classifying brominated aldehyde waste. Note that even non-halogenated solvents become "Halogenated Waste" when contaminated with this compound.[1]
Figure 2: Spill Response Mechanism
A specific protocol for cleaning up solid spills to minimize respiratory exposure.[1]
Caption: Wet-wipe protocol prevents the aerosolization of irritant dusts during cleanup.[1]
Part 5: Regulatory & Compliance Framework
Adherence to these codes ensures compliance with EPA (USA) and REACH (EU) standards.[1]
| Regulatory Body | Classification Code | Description |
| RCRA (USA) | Not Listed (P/U) | Default to Characteristic Waste: If ignitable (D001) or Reactive (D003).[1] Best practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).[1] |
| Waste Stream | Halogenated Organic | Due to Bromine content.[1] Requires high-temp incineration.[1] |
| DOT (Transport) | Not Regulated | Typically not regulated as Dangerous Goods for ground transport unless in solution with flammable solvents.[1] |
References
-
Fisher Scientific . (2025).[1] Safety Data Sheet: 4-(1H-Pyrazol-1-yl)benzaldehyde analogs. Retrieved from [1]
-
Sigma-Aldrich . (2025).[1][4][8] Safety Data Sheet: 4-Bromobenzaldehyde (Structural Analog). Retrieved from
-
Northwestern University Research Safety . (2023). Hazardous Waste Disposal Guide: Halogenated vs Non-Halogenated Solvents. Retrieved from [1]
-
University of Groningen . Hazardous Waste Acceptance Conditions: Separation of Halogenated Waste. Retrieved from
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
Hazard Assessment: A Structurally-Informed Perspective
Understanding the "why" behind a safety protocol is as crucial as the protocol itself. The required Personal Protective Equipment (PPE) for this compound is based on the potential hazards presented by its chemical motifs.
-
Benzaldehyde Moiety : Aromatic aldehydes as a class can cause irritation to the skin, eyes, and respiratory tract.[1] Some are also known skin sensitizers, meaning repeated exposure can lead to an allergic reaction.
-
Pyrazole Core : Pyrazole and its derivatives are biologically active heterocyclic compounds.[2] Depending on their substitution, they can exhibit toxic properties, including being harmful if swallowed and causing skin and serious eye irritation.[3][4]
-
Bromine Substituent : The presence of a halogen, in this case, bromine, designates this compound as a halogenated organic. These compounds require specific disposal procedures to prevent environmental harm and the formation of toxic byproducts during waste processing.[5]
Based on safety data for analogous compounds like 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid and 4-Bromobenzaldehyde, we can confidently infer that 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde should be treated as a substance that is, at minimum:
-
Harmful if swallowed.[6]
-
Causes skin irritation.[6]
-
Causes serious eye irritation.[6]
-
May cause respiratory irritation.[6]
Core PPE Requirements: A Quick Reference
For all routine laboratory operations involving this compound, the following PPE is mandatory. This table summarizes the essential equipment for immediate safety.
| Protection Area | Required PPE | Rationale & Key Considerations |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 compliant) | Protects against splashes and dust. Goggles provide a full seal around the eyes, which standard safety glasses do not.[3][7] |
| Face Shield (in addition to goggles) | Required when handling larger quantities (>50g), when there is a significant risk of splashing, or when working with a heated solution.[8] | |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides protection against a wide variety of chemicals, including aldehydes and aromatic compounds.[8][9] Always inspect gloves for damage before use and remove them using the proper technique to avoid skin contamination.[10] |
| Body Protection | Flame-Retardant Laboratory Coat | Protects skin and personal clothing from minor spills and contamination.[8] |
| Chemical-Resistant Apron | Recommended when handling larger volumes or when there is a heightened risk of splashes to the torso.[11] | |
| Respiratory | Not typically required with proper engineering controls. | All work should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] A NIOSH-approved respirator with organic vapor cartridges may be required for large spills or in situations with inadequate ventilation.[12] |
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to procedural steps is paramount for ensuring safety and experimental integrity.
Pre-Operational Safety Checklist
-
Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.
-
Locate Emergency Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.[7]
-
Assemble all PPE : Before handling the primary container, don all required PPE as outlined in the table above.
-
Prepare Waste Containers : Have a clearly labeled "Halogenated Organic Waste" container ready for all chemical waste and a separate, labeled bag for contaminated solid waste.[5]
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde from initial preparation to final disposal.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
